2-Chloro-6-methoxypyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGRVIJAHZLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187967 | |
| Record name | 2-Chloro-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34392-85-3 | |
| Record name | 2-Chloro-6-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34392-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxypyridin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034392853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-METHOXYPYRIDIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9K697V59A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxypyridin-3-amine from 2,6-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methoxypyridin-3-amine, a valuable building block in medicinal chemistry, starting from 2,6-dichloro-3-nitropyridine. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dichloro-3-nitropyridine is a two-step process. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group. The second step is the reduction of the nitro group to an amine.
The regioselectivity in the first step is a critical consideration. The nitro group at the 3-position activates both the C2 and C6 positions towards nucleophilic attack. While the C2 position is electronically favored for kinetic control due to the inductive effect of the nitro group, the C6 position is para to the nitro group, leading to a thermodynamically more stable product.[1][2] By carefully selecting the reaction conditions, selective methoxylation at the C6 position can be achieved.
The subsequent reduction of the nitro group is a standard transformation that can be accomplished by various methods, including catalytic hydrogenation or metal-mediated reduction in an acidic medium.
Caption: Synthetic route from 2,6-dichloro-3-nitropyridine to this compound.
Experimental Protocols
The following protocols are based on established chemical principles and procedures reported for analogous transformations.
Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This procedure details the selective methoxylation of 2,6-dichloro-3-nitropyridine at the C6 position.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.05 - 1.5 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.[3]
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-6-methoxy-3-nitropyridine.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 2-chloro-6-methoxy-3-nitropyridine.
Materials:
-
2-chloro-6-methoxy-3-nitropyridine
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or concentrated HCl), add stannous chloride dihydrate (3.0 - 5.0 eq).[3]
-
If using an alcoholic solvent, add concentrated hydrochloric acid.
-
Heat the reaction mixture, typically to around 35-40 °C, and stir for several hours until the reaction is complete as monitored by TLC.[3]
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Alternative Reduction Method: Catalytic Hydrogenation An alternative to the tin(II) chloride reduction is catalytic hydrogenation.
Materials:
-
2-chloro-6-methoxy-3-nitropyridine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate
-
Hydrogen gas (H2)
Procedure:
-
Dissolve 2-chloro-6-methoxy-3-nitropyridine in methanol or ethyl acetate in a hydrogenation vessel.
-
Add palladium on carbon catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-dichloro-3-nitropyridine | C5H2Cl2N2O2 | 192.99 | 61-66[4][5] | Light yellow to yellow powder/crystal[5] |
| 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | 188.57 | 78-80[6] | Powder |
| This compound | C6H7ClN2O | 158.59 | 95-97 | Solid |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 2,6-dichloro-3-nitropyridine | Spectra available[7] | Spectra available[2] |
| 2-Chloro-6-methoxy-3-nitropyridine | Spectra available[8] | Spectra available[3] |
| This compound | Aromatic protons typically in the range of 6.0-8.0 ppm. Methoxy protons around 3.8-4.0 ppm. Amine protons show a broad signal. | Aromatic carbons typically in the range of 110-160 ppm. Methoxy carbon around 55 ppm. |
Note: Specific spectral data should be obtained and interpreted for each synthesized batch to confirm identity and purity.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-3-nitropyridine | 16013-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 7. 2,6-Dichloro-3-nitropyridine(16013-85-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Starting Materials and Precursors of 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways, key starting materials, and precursors for the preparation of 2-chloro-6-methoxypyridin-3-amine. The information is compiled and structured to assist researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] Its substituted pyridine core allows for diverse functionalization, making it a key intermediate in the synthesis of complex molecules. This guide outlines the primary synthetic routes, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing pyridine ring. Two main pathways have been identified from the literature, starting from either 2,6-dichloropyridine or 2-chloro-6-methoxypyridine.
Pathway 1: From 2,6-Dichloropyridine
This pathway involves a multi-step synthesis beginning with the nitration of 2,6-dichloropyridine, followed by selective amination, methoxylation, and final reduction of the nitro group.
Pathway 2: From 2-Chloro-6-methoxypyridine
A more direct route involves the nitration of commercially available 2-chloro-6-methoxypyridine, followed by the reduction of the resulting nitro-intermediate.
Key Starting Materials and Precursors
The following table summarizes the key chemical entities involved in the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Key Role |
| 2,6-Dichloropyridine | 2402-78-0 | C₅H₃Cl₂N | Starting Material (Pathway 1) |
| 2,6-Dichloro-3-nitropyridine | 5556-43-4 | C₅H₂Cl₂N₂O₂ | Intermediate (Pathway 1) |
| 2-Amino-3-nitro-6-chloropyridine | 27042-45-7 | C₅H₄ClN₃O₂ | Intermediate (Pathway 1) |
| 2-Amino-6-methoxy-3-nitropyridine | Not explicitly found | C₆H₆N₃O₃ | Intermediate (Pathway 1) |
| 2-Chloro-6-methoxypyridine | 17228-64-7 | C₆H₆ClNO | Starting Material (Pathway 2)[2] |
| 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | C₆H₅ClN₂O₃ | Precursor (Pathway 2)[1] |
| This compound | 34392-85-3 | C₆H₇ClN₂O | Final Product [1][3] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 2,6-Dichloro-3-nitropyridine from 2,6-Dichloropyridine[4]
-
Reagents: 2,6-Dichloropyridine, concentrated Sulfuric Acid, Nitric Acid.
-
Procedure: 25.0 g of 2,6-dichloropyridine is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is then cooled and poured into ice water. The precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.
Synthesis of 2-Amino-3-nitro-6-chloropyridine from 2,6-Dichloro-3-nitropyridine[4][5]
-
Reagents: 2,6-Dichloro-3-nitropyridine, aqueous Ammonia, Methanol or Isopropanol.
-
Procedure: Ammonolysis of 2,6-dichloro-3-nitropyridine is carried out using a solution of aqueous ammonia in methanol at 35-40°C.[4] Alternatively, 21.3 kg of 2,6-dichloro-3-nitropyridine (90%, water wet) is dissolved in 100 liters of isopropanol, and 6.8 kg of ammonia gas is introduced with stirring at 20-30°C. The mixture is stirred for 24 hours at room temperature. The product is obtained by filtration.[5]
Synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2-Amino-3-nitro-6-chloropyridine[4]
-
Reagents: 2-Amino-3-nitro-6-chloropyridine, Sodium Methoxide, Methanol.
-
Procedure: Methoxylation of 2-amino-3-nitro-6-chloropyridine is achieved by reacting it with sodium methoxide in the presence of methanol at a temperature between 10-60°C, preferably at 25-30°C. The molar ratio of sodium methoxide is between 1.0 and 1.5 moles. After completion, the reaction mass is quenched in water, and the product is isolated by filtration.[4]
Synthesis of 2-Chloro-6-methoxy-3-nitropyridine from 2-Chloro-6-methoxypyridine[6]
-
Reagents: 2-Chloro-6-methoxypyridine, Sulfuric Acid, Fuming Nitric Acid.
-
Procedure: 143.6 g (1 mol) of 2-chloro-6-methoxypyridine is added over one hour to a cooled (0°C) and stirred mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid. The temperature is allowed to rise to 20°C over 3 hours and stirred for an additional 3 hours. The mixture is then poured onto 5 kg of crushed ice. The precipitated product is filtered and washed with water until acid-free. This yields the product with 84-5% purity.[6]
-
Purification: The crude product can be purified by stirring with a potassium carbonate solution or by treatment with ammonia water in toluene to achieve a purity of 99-100%.[6]
Reduction of the Nitro Group
The final step in both pathways is the reduction of the nitro group to an amine. While specific details for the reduction of 2-amino-6-methoxy-3-nitropyridine or 2-chloro-6-methoxy-3-nitropyridine to the final product were not explicitly detailed in the provided search results, standard reduction methods can be employed. These include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).
-
Metal-acid reduction (e.g., SnCl₂/HCl, Fe/HCl).
For a similar compound, 2-amino-6-methoxy-3-nitropyridine, reduction to 2,3-diamino-6-methoxypyridine is carried out in concentrated hydrochloric acid using stannous chloride dihydrate at 35-40°C.[4] A similar protocol could likely be adapted for the synthesis of this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Nitration of 2-Chloro-6-methoxypyridine | 2-Chloro-6-methoxypyridine | 2-Chloro-6-methoxy-3-nitropyridine | H₂SO₄, fuming HNO₃ | 80.3% | 84-5% | [6] |
| Purification of 2-Chloro-6-methoxy-3-nitropyridine | Crude 2-Chloro-6-methoxy-3-nitropyridine | Pure 2-Chloro-6-methoxy-3-nitropyridine | Toluene, aq. NH₃ or K₂CO₃ | 90-93% | 99-100% | [6] |
Conclusion
The synthesis of this compound is achievable through well-established chemical transformations. The choice of synthetic route may depend on the availability and cost of the starting materials. Pathway 2, starting from 2-chloro-6-methoxypyridine, appears to be a more direct and efficient approach. The provided experimental protocols and quantitative data offer a solid foundation for the successful laboratory preparation of this important chemical intermediate. Researchers are advised to consult the primary literature for further details and to ensure safe laboratory practices are followed.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chlor-6-methoxypyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 34392-85-3 | BroadPharm [broadpharm.com]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-6-methoxypyridin-3-amine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic amino group, and a methoxy moiety, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic utility of this compound. Detailed discussions on its reactivity in key cross-coupling reactions, along with plausible experimental protocols for its synthesis and analysis, are presented. Furthermore, the potential biological significance of derivatives of this scaffold is explored, highlighting its importance in modern drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature, with its key physicochemical properties summarized in the table below.[1] While specific solubility data in various organic solvents is not extensively reported in the literature, its structural features suggest it would exhibit solubility in polar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95-97 °C | [1] |
| CAS Number | 34392-85-3 | [1] |
| Topological Polar Surface Area | 48.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Solubility | Not specified in literature | [1] |
Chemical Structure and Identifiers
The structure of this compound features a pyridine ring substituted with a chlorine atom at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | n1c(c(N)ccc1OC)Cl |
| InChI | InChI=1S/C6H7ClN2O/c1-10-6-4-2-5(8)7-9-6/h2-4H,8H2,1H3 |
Synthesis and Purification
A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-6-methoxy-3-nitropyridine.
Synthesis of this compound from 2-Chloro-6-methoxy-3-nitropyridine
This synthetic approach is a standard method for the introduction of an amino group via the reduction of a nitro group.
Experimental Protocol: Synthesis
The following is a general procedure for the synthesis of 2-chloro-3-amino-6-methoxypyridine from 2-chloro-6-methoxy-3-nitropyridine.[2]
Materials:
-
2-chloro-6-methoxy-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Heptane
-
Silica gel
Procedure:
-
To a solution of 2-chloro-6-methoxy-3-nitropyridine (1 g, 5.30 mmol) in ethyl acetate (15 mL), add tin(II) chloride dihydrate (6 g, 26.52 mmol).[2]
-
Heat the resulting suspension at 70 °C with stirring for 1 hour.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 9-10 with a saturated aqueous sodium carbonate solution.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
Experimental Protocol: Purification
The crude product can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a suitable solvent system.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a mixture of ethyl acetate and heptane (3:7, v/v).[2]
-
Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-3-amino-6-methoxypyridine. A 72% yield has been reported for this procedure.[2]
Chemical Reactivity and Synthetic Applications
The presence of a chlorine atom on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this reaction, the chlorine atom of this compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base.[3]
General Protocol:
-
Reactants: this compound (1 equiv.), Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.)
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other suitable palladium catalysts (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)
-
Solvent: Dioxane/water, Toluene, or DMF
-
Temperature: 80-120 °C
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[4] The amino group of this compound can be further functionalized, or the chloro group can be substituted with another amine.
General Protocol:
-
Reactants: this compound (1 equiv.), Primary or secondary amine (1.1-1.2 equiv.)
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Ligand: A suitable phosphine ligand such as XPhos, SPhos, or BINAP (2-10 mol%)
-
Base: NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.)
-
Solvent: Toluene, Dioxane, or THF
-
Temperature: 80-110 °C
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
General Experimental Protocol for NMR:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]
-
Process the spectra to determine chemical shifts (ppm), integration, and coupling constants (Hz).
Biological and Medicinal Chemistry Context
While this compound itself is primarily a synthetic intermediate, its structural motif is found in a variety of biologically active molecules. The aminopyridine scaffold is a well-known pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[6]
Derivatives of similar methoxypyridine structures have been investigated as potent inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy.[7] The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The development of small molecules that can modulate such pathways is a major focus of modern drug discovery. The this compound core provides a valuable starting point for the synthesis of libraries of compounds that can be screened for such biological activities.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek medical attention.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with its reactivity in important synthetic transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, make it a valuable tool for organic chemists. While the biological activity of the core molecule itself is not extensively documented, the prevalence of the aminopyridine scaffold in a wide range of biologically active compounds underscores the importance of this compound as a foundational building block in the quest for novel therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 34392-85-3 [chemicalbook.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 2-Chloro-6-methoxypyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-methoxypyridin-3-amine (CAS No: 34392-85-3).[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information herein is intended to support research, development, and quality control activities involving this compound.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar compounds, as direct experimental spectra for this specific molecule are not widely published.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.1 - 7.3 | d | ~8.0 | H-4 |
| ~6.5 - 6.7 | d | ~8.0 | H-5 |
| ~4.5 - 5.5 | br s | - | -NH₂ |
| ~3.9 | s | - | -OCH₃ |
Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the amine protons (-NH₂) can vary in chemical shift and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-6 |
| ~140 - 145 | C-2 |
| ~130 - 135 | C-3 |
| ~120 - 125 | C-4 |
| ~105 - 110 | C-5 |
| ~53 - 58 | -OCH₃ |
Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the substituents (Cl, OCH₃, NH₂).
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3000 - 2850 | Medium to Weak | C-H stretch (aromatic and aliphatic) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching |
| 1300 - 1200 | Strong | C-O stretch (aryl ether) |
| 1100 - 1000 | Strong | C-O stretch |
| 850 - 750 | Strong | C-Cl stretch |
| 800 - 700 | Strong | C-H bend (out-of-plane) |
Note: The presence of a primary amine is typically characterized by a doublet in the N-H stretching region.[2]
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 158/160 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
| 143/145 | Medium | [M-CH₃]⁺ |
| 129/131 | Medium | [M-CHO]⁺ |
| 115 | Medium | [M-CH₃-CO]⁺ |
| 94 | High | [M-Cl-OCH₃]⁺ |
Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peak and fragments containing chlorine, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
As this compound is a solid, one of the following methods for sample preparation can be used.[3][4]
-
Potassium Bromide (KBr) Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[4]
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Mount the plate in the spectrometer for analysis.[3]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common and suitable method for this type of small organic molecule.[5][6][7][8]
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with a separation technique, through a gas chromatograph (GC-MS).[8] For direct insertion, a small amount of the solid is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.[6]
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
- 1. Page loading... [guidechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Reactivity of 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methoxypyridin-3-amine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive chloro group, a nucleophilic amino group, and an electron-donating methoxy group on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the amino and chloro groups, focusing on key reactions pivotal for drug discovery and development, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and synthesis of novel bioactive molecules.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The specific regioisomeric arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and its potential interactions with biological targets. This compound (CAS No. 34392-85-3) has emerged as a valuable intermediate due to the orthogonal reactivity of its chloro and amino functionalities.[1] The electron-withdrawing nature of the pyridine nitrogen activates the chloro group at the 2-position towards nucleophilic attack, while the amino group at the 3-position can act as a nucleophile or be functionalized through various cross-coupling reactions. The methoxy group at the 6-position further modulates the electronic properties of the ring system. This guide will delve into the core reactivity of this compound, providing a technical resource for scientists engaged in the synthesis of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 34392-85-3 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95-97 °C | [1] |
| Topological Polar Surface Area | 48.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Reactivity of the Chloro and Amino Groups
The reactivity of this compound is dominated by the interplay between the electrophilic center at the carbon bearing the chlorine atom and the nucleophilic amino group. The pyridine ring's electronics, influenced by the nitrogen atom and the methoxy group, play a crucial role in modulating this reactivity.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2] This reaction is a cornerstone for introducing a wide variety of functionalities at this position.
Common nucleophiles for SNAr reactions include amines, alcohols, and thiols. The reaction typically requires heating and may be facilitated by the use of a base to deprotonate the incoming nucleophile, increasing its nucleophilicity.
Logical Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents, such as boronic acids or their esters.[3] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug candidates.
Quantitative Data for Suzuki-Miyaura Coupling of a Related Compound:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 77 | [4] |
| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 84 | [4] |
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5] This reaction can be applied to the chloro group of this compound to introduce a diverse range of amino substituents. The amino group already present on the ring can also participate in this reaction, leading to the synthesis of diaminopyridine derivatives.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination cycle.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
This compound and its derivatives are valuable scaffolds for the synthesis of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The PI3K/Akt/mTOR and MPS1 kinase pathways are two prominent examples where inhibitors based on aminopyridine cores have shown significant promise.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for drug development.[4] Small molecule inhibitors that target PI3K and/or mTOR have shown clinical efficacy. The 2-aminopyridine scaffold can be elaborated to generate potent and selective inhibitors of these kinases.
Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the PI3K/mTOR pathway.
The MPS1 Kinase Signaling Pathway
Monopolar spindle 1 (MPS1) is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[6] Overexpression of MPS1 is observed in various cancers and is associated with aneuploidy and tumor progression.[6] Therefore, MPS1 has emerged as an attractive target for anticancer drug discovery. Inhibitors based on chloropyridine scaffolds have been developed to target the ATP-binding pocket of MPS1.
Experimental Protocols
The following are general protocols for key reactions involving this compound and related compounds. These should be adapted and optimized for specific substrates and desired outcomes.
Synthesis of this compound
This protocol describes the reduction of the corresponding nitro-pyridine.
Materials:
-
2-Chloro-6-methoxy-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 g, 5.30 mmol) in ethyl acetate (15 mL), add tin(II) chloride dihydrate (6.0 g, 26.52 mmol).
-
Heat the resulting suspension to 70 °C with stirring for 1 hour.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Adjust the pH to 9-10 with a saturated aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane (3:7, v/v) as the eluent to afford this compound.
-
Expected Yield: Approximately 72%.[7]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to a temperature between 80 and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The distinct reactivity of its chloro and amino groups allows for selective functionalization through a variety of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of the core reactivity of this compound, along with practical experimental protocols and insights into its application in the development of kinase inhibitors. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this scaffold in the design and synthesis of novel, biologically active molecules.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 34392-85-3 [chemicalbook.com]
In-Depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
CAS Number: 3919-74-2
Chemical Formula: C₁₁H₇ClFNO₃
Molecular Weight: 255.63 g/mol [1]
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a key intermediate in the synthesis of the β-lactam antibiotic flucloxacillin and is also a known process-related impurity.[2] As such, its characterization and control are of significant importance to researchers, scientists, and professionals in drug development and pharmaceutical quality control. This guide includes detailed experimental protocols and visualizations to support laboratory work and enhance understanding of this compound's role in pharmaceutical manufacturing.
Chemical and Physical Properties
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to cream or pale brown powder.[2] It is a heterocyclic carboxylic acid with a complex structure that includes a chloro and a fluorine substituent on the aromatic ring, contributing to its chemical reactivity and potential biological activities.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [Cleanroom Technology] |
| Synonyms | Flucloxacillin Impurity D, Fcimic acid | [3][4] |
| Appearance | White to cream or pale brown powder | [2] |
| Melting Point | 48-52°C | [3] |
| Purity | Commercially available in ≥98% purities | [4] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [4] |
| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [2] |
Safety and Handling
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
As a key intermediate and a known impurity in the production of flucloxacillin, the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is well-documented. An improved synthesis method avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and generate significant chemical waste.[3]
Experimental Protocol: Improved Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a common step in the synthesis of flucloxacillin.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100 mmol)
-
Bis(trichloromethyl) carbonate (9.80g, 33 mmol)
-
Tetramethylurea (catalyst, 0.232g, 2 mmol)
-
Toluene
Procedure:
-
To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene (10 times the mass of the carboxylic acid).
-
Stir the mixture evenly at room temperature.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes. During the addition, ensure a hydrogen chloride absorption system is operational.
-
Increase the temperature to 110°C and reflux the reaction mixture for 2 hours.
-
After the reaction is complete, recover the toluene by vacuum distillation.
-
Collect the fraction at 168-170°C under a vacuum of 0.667 KPa.
-
The collected fraction will solidify upon cooling.
Expected Yield: 26.22g (95.7%) with a purity of 99.9% (GC).[3]
Chemical Reactivity
The carboxylic acid functional group allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[2]
Analytical Methodologies
The primary analytical technique for the identification and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, particularly as an impurity in flucloxacillin, is reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the detection and quantification of the target compound in a flucloxacillin sample. For regulatory purposes, it is recommended to follow the specific methods outlined in the European Pharmacopoeia (EP) or other relevant pharmacopeial monographs.
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.020 M potassium dihydrogen orthophosphate and acetonitrile (e.g., in a 75:25 ratio). The exact gradient program may need to be optimized to achieve sufficient separation.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.
Biological Context and Significance
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin preparations.[2] While isoxazole derivatives as a class are known to exhibit a range of biological activities, including antibacterial effects, the specific pharmacological profile of this compound is not extensively documented.[2] The focus of regulatory bodies is on controlling its levels in the final drug product to ensure patient safety.
To understand the context in which this impurity is relevant, it is useful to consider the mechanism of action of the parent drug, flucloxacillin.
Mechanism of Action of Flucloxacillin
Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[6] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, flucloxacillin weakens the cell wall, leading to cell lysis and bacterial death.[8]
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate and impurity in the synthesis of flucloxacillin. A thorough understanding of its properties, synthesis, and analysis is crucial for ensuring the quality and safety of this important antibiotic. The information and protocols provided in this guide are intended to support researchers and professionals in their work with this compound.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. PathWhiz [pathbank.org]
- 8. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-Chloro-6-methoxypyridin-3-amine in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of 2-Chloro-6-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in various common organic solvents. A structured framework for data presentation and a visual representation of the experimental workflow are included to facilitate reproducible and accurate solubility assessments in a laboratory setting.
Introduction
This compound (CAS No. 34392-85-3) is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters for optimizing reaction conditions, developing purification strategies, and formulating final products. A thorough understanding of its solubility profile enables process chemists and formulation scientists to select appropriate solvent systems, thereby enhancing reaction efficiency, yield, and scalability.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide outlines a robust methodology for its determination. The protocols described herein are based on established methods for analogous compounds and are designed to yield reliable and consistent data.
Physicochemical Properties of this compound:
-
Molecular Formula: C₆H₇ClN₂O[1]
-
Molecular Weight: 158.59 g/mol [1]
-
Appearance: Solid[1]
-
Melting Point: 95-97 °C[1]
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent removal (e.g., rotary evaporator, vacuum oven, or nitrogen stream)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is determined by the difference in weight.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound by interpolating from the calibration curve.
-
-
3.3. Data Calculation and Reporting
-
Calculate the solubility in g/L or mg/mL.
-
If desired, convert the solubility to molarity (mol/L).
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Strategies to Address Poor Solubility
Should this compound exhibit low solubility in a desired solvent system, several strategies can be employed to enhance its dissolution, particularly in a reaction context:
-
Temperature Adjustment: Increasing the temperature of the system can provide the necessary energy to overcome the crystal lattice forces, thereby increasing solubility.
-
Co-solvency: Utilizing a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute, often leading to enhanced solubility.
-
pH Modification: As an amine, the compound is basic and can be protonated in an acidic medium. The resulting salt form is generally more polar and may exhibit significantly higher solubility in polar solvents.
-
Physical Modification: Techniques such as sonication can be used to break down particle agglomerates, increasing the surface area available for dissolution.
References
An In-Depth Technical Guide to 2-Chloro-6-methoxypyridin-3-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methoxypyridin-3-amine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. The document includes tabulated quantitative data, explicit experimental protocols, and visualizations of synthetic pathways to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, with the CAS Registry Number 34392-85-3, is a substituted pyridine derivative that has gained significance as a versatile intermediate.[1][2] Its unique arrangement of a chloro, a methoxy, and an amino group on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a valuable scaffold in the design and synthesis of complex organic molecules.[2] The presence of both electron-donating (amino and methoxy) and electron-withdrawing (chloro) groups influences the reactivity of the pyridine core, allowing for selective chemical transformations. This guide delves into the historical context of its emergence as a useful chemical entity and provides detailed practical information for its synthesis and characterization.
Discovery and Historical Context
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular landmark paper, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal and agricultural chemistry. The development of synthetic routes to polysubstituted pyridines has been a continuous effort, driven by the prevalence of the pyridine scaffold in numerous bioactive compounds.
The most direct and commonly cited synthetic pathway to this compound involves the reduction of its nitro precursor, 2-chloro-6-methoxy-3-nitropyridine. The synthesis of this nitro compound, in turn, is achieved through the nitration of 2-chloro-6-methoxypyridine. Patents from the early 21st century detail these synthetic procedures, indicating the compound's importance as an intermediate in the preparation of more complex molecules, particularly for the development of novel pharmaceuticals. The historical development of this compound is therefore a story of enabling chemical synthesis for the creation of new chemical entities with potential therapeutic or agrochemical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 34392-85-3 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | 175.5 °C | [3] |
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-6-methoxypyridine. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
The first step involves the nitration of 2-chloro-6-methoxypyridine. This electrophilic aromatic substitution introduces a nitro group at the 3-position of the pyridine ring.
Experimental Protocol:
A detailed procedure for the nitration of 2-chloro-6-methoxypyridine can be adapted from various patented methods. A representative protocol is as follows:
-
In a reaction vessel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0 °C with stirring.
-
2-chloro-6-methoxypyridine is added dropwise to the cooled acid mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours, allowing the temperature to gradually rise to room temperature.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield 2-chloro-6-methoxy-3-nitropyridine.
A patent describes a specific example where 143.6 g of 2-chloro-6-methoxypyridine is added to a mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid at 0 °C. The temperature is then allowed to rise to 20 °C over 3 hours and stirred for an additional 3 hours.
Step 2: Synthesis of this compound
The second and final step is the reduction of the nitro group of 2-chloro-6-methoxy-3-nitropyridine to an amino group.
Experimental Protocol:
A common and effective method for this reduction utilizes tin(II) chloride dihydrate in an organic solvent.[4]
-
To a solution of 2-chloro-6-methoxy-3-nitropyridine in ethyl acetate, tin(II) chloride dihydrate is added.[4]
-
The resulting suspension is heated to 70 °C and stirred for approximately one hour.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The pH of the mixture is adjusted to 9-10 with a saturated aqueous solution of sodium carbonate.[4]
-
The product is then extracted with ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by silica gel column chromatography (e.g., using a mixture of ethyl acetate and heptane) can be performed to obtain pure this compound.[4]
One reported synthesis using this method achieved a 72% yield of the final product.[4]
Spectroscopic Data
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak should be observed, corresponding to the ³⁷Cl isotope. One source confirms the product by mass spectrometry with an m/z of 159 ([M+H]⁺).[4]
The logical fragmentation pathway for this compound in a mass spectrometer is illustrated below.
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine) | 3400-3250 | Two bands for a primary amine |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (methyl) | 2950-2850 | |
| N-H bend (amine) | 1650-1580 | |
| C=C and C=N stretch (aromatic ring) | 1600-1450 | Multiple bands |
| C-O stretch (methoxy) | 1250-1020 | Asymmetric and symmetric stretching |
| C-Cl stretch | 850-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted pyridine ring.
¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon attached to the methoxy group appearing at a characteristic downfield position.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its utility is particularly notable in the following areas:
-
Pharmaceuticals: It is a building block for the synthesis of various therapeutic agents. The amino group provides a handle for the introduction of diverse side chains through reactions such as acylation, alkylation, and diazotization followed by substitution.
-
Agrochemicals: The substituted pyridine core is a common feature in many herbicides and pesticides. This compound provides a convenient starting point for the synthesis of new agrochemical candidates.
The relationship between the starting material and its application in the synthesis of more complex molecules is depicted below.
Caption: Application of the core molecule in synthesis.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not attributed to a single pioneering work, its importance has grown with the increasing demand for complex substituted pyridines in drug discovery and agrochemical research. The synthetic routes to this compound are well-established and scalable, ensuring its continued availability for research and development. This technical guide provides a solid foundation of its properties, synthesis, and characterization to aid scientists in its effective utilization.
References
Unveiling the Molecular Landscape: A Theoretical and Computational Guide to 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational aspects of 2-Chloro-6-methoxypyridin-3-amine, a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. By integrating computational analysis with experimental insights, this document aims to furnish researchers with a comprehensive understanding of the molecule's structural, vibrational, and electronic properties, thereby facilitating its application in drug discovery and materials science.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₇ClN₂O, is a substituted pyridine derivative. [1]Its structure, featuring a chlorine atom, a methoxy group, and an amino group on the pyridine ring, makes it a valuable intermediate for creating diverse biologically active molecules. [2]
Computational Analysis of Molecular Geometry
Density Functional Theory (DFT) calculations are pivotal in elucidating the optimized molecular geometry of this compound. These theoretical predictions of bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for predicting its reactivity and intermolecular interactions.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-Cl | 1.74 |
| C-O | 1.36 | |
| C-N (amino) | 1.40 | |
| O-CH₃ | 1.43 | |
| Bond Angle | Cl-C₂-N₁ | 115.8 |
| C₂-N₃-H | 118.5 | |
| C₆-O-CH₃ | 117.9 |
Note: The values presented are representative and may vary depending on the specific computational method (functional and basis set) employed.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a fingerprint of a molecule's functional groups and overall structure. When coupled with DFT calculations, the assignment of vibrational modes becomes more precise, allowing for a detailed interpretation of the experimental spectra.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| N-H Stretching | Amino (-NH₂) | 3450 | 3445 | - |
| C-H Stretching | Aromatic/Methyl | 3100-2950 | 3080, 2960 | 3075, 2955 |
| C=C, C=N Stretching | Pyridine Ring | 1600-1400 | 1590, 1480, 1430 | 1585, 1475, 1425 |
| C-Cl Stretching | Chloro group | 750 | 755 | 750 |
| C-O Stretching | Methoxy group | 1250 | 1245 | 1240 |
Note: Discrepancies between calculated and experimental frequencies are common and can be addressed by applying scaling factors.
Electronic Properties and Reactivity
The electronic characteristics of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and potential as a pharmacophore.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between these orbitals (HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 4.6 |
A smaller HOMO-LUMO gap suggests higher reactivity, making the molecule more amenable to chemical reactions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available pyridine derivatives. A representative synthetic workflow is outlined below.
Caption: Synthetic pathway for this compound.
Detailed Protocol (Illustrative):
-
Nitration of 2,6-Dichloropyridine: To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature. Subsequently, add concentrated nitric acid dropwise, maintaining the temperature below 50°C. Heat the mixture to 100-105°C for several hours. [3][4]After cooling, pour the reaction mixture into ice water to precipitate 2,6-dichloro-3-nitropyridine, which is then filtered and washed. [3][4]2. Ammonolysis: Dissolve 2,6-dichloro-3-nitropyridine in methanol and treat with an aqueous ammonia solution at a moderately elevated temperature (e.g., 35-40°C). [3][4]The product, 2-amino-6-chloro-3-nitropyridine, is typically collected by filtration. [3][4]3. Methoxylation: React 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol. [3]The reaction is usually carried out at room temperature or with gentle heating. [3]Quenching with water and subsequent filtration or extraction yields 2-chloro-6-methoxy-3-nitropyridine. [3]4. Reduction: The final step involves the reduction of the nitro group. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. [3]The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 35-40°C). [3]After completion, the product, this compound, can be isolated as its hydrochloride salt and then neutralized to obtain the free amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts, multiplicities, and coupling constants will confirm the presence of aromatic protons, the methoxy group protons, and the amino group protons.
-
¹³C NMR: This technique provides information on the carbon framework of the molecule.
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the N-H, C-H, C=C, C=N, C-Cl, and C-O functional groups.
UV-Vis Spectroscopy:
-
Dissolve the compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over the UV-Visible range (typically 200-800 nm).
-
The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active compounds. [2]Its structural features allow for its incorporation into larger molecules targeting a range of therapeutic areas.
Caption: Role of this compound in a drug discovery workflow.
The molecule has been utilized in the development of:
-
Anti-inflammatory and Anti-cancer Agents: Its scaffold is present in compounds designed to modulate biological pathways implicated in inflammation and cancer. [2]* PI3K/mTOR Dual Inhibitors: Derivatives of this compound have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key proteins in cell signaling pathways that are often dysregulated in cancer. [5]
Conclusion
This guide has provided a detailed overview of the theoretical and computational studies of this compound. The synergy between computational modeling and experimental data offers a powerful approach to understanding its molecular characteristics. This knowledge is invaluable for researchers and scientists working on the design and synthesis of novel molecules with potential applications in medicine and agriculture. The continued exploration of this and related compounds holds significant promise for the development of next-generation therapeutics and functional materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of particular importance in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] The functionalization of pyridine rings is a key strategy in medicinal chemistry, and 2-Chloro-6-methoxypyridin-3-amine is a valuable building block for introducing diverse molecular fragments.[2]
However, the use of chloro-heteroarenes like this compound in Suzuki-Miyaura coupling presents challenges. The carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, necessitating more active catalyst systems.[3] Additionally, the presence of an amine group on the pyridine ring can potentially inhibit the palladium catalyst. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids, focusing on catalyst systems and conditions designed to overcome these challenges.
Physicochemical Properties of Reactants and a Representative Product
A summary of the key physicochemical properties of the starting material, a representative arylboronic acid, and a potential product is provided in the table below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₇ClN₂O | 158.59 | 95-97[4] | |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 216[5][6] | |
| 2-(4-methoxyphenyl)-6-methoxypyridin-3-amine (Representative Product) | C₁₃H₁₄N₂O₂ | 230.26 | Not available |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.1-1.2 equivalents), and the base (2-3 equivalents).[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2] The typical concentration is 0.1-0.5 M.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-aryl-6-methoxypyridin-3-amine product.
-
Recommended Reaction Conditions for Optimization
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling of this compound. The following table summarizes conditions reported for the coupling of similar chloropyridine substrates and serves as a starting point for optimization.[2]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | Highly active for heteroaryl chlorides.[7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | Broadly applicable for challenging couplings.[7] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Effective for electron-rich substrates. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | A more traditional catalyst, may require longer reaction times. |
| [Pd(IPr)Cl₂]₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | N-heterocyclic carbene (NHC) based catalyst, good for sterically hindered substrates.[8] |
Visualizing the Process
Diagram of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. alignchemical.com [alignchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Chloro-6-methoxypyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxypyridin-3-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive chloro group amenable to cross-coupling reactions, and a methoxy group, provides a valuable scaffold for the development of kinase inhibitors and other targeted therapies. The strategic positioning of these functional groups allows for the facile introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the discovery of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of sulfonamide methoxypyridine derivatives synthesized using a scaffold derived from this compound. These compounds were evaluated for their potential as dual PI3K/mTOR inhibitors.[1][2]
| Compound ID | Core Scaffold (Part B) | R Group (Part C) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell IC50 (nM) | MCF-7 Cell IC50 (nM) |
| 11c | Benzo[3][4]thieno[3,2-d]pyrimidine | -(CH₂)₂-OH | 1.1 | 35 | 40 | 180 |
| 11f | Benzo[3][4]thieno[3,2-d]pyrimidine | -(CH₂)₂-NH₂ | 0.98 | 33 | 50 | 210 |
| 11h | Benzo[3][4]thieno[3,2-d]pyrimidine | -(CH₂)₂-N(CH₃)₂ | 0.45 | 29 | 30 | 150 |
| 17c | Pyrido[2,3-d]pyrimidine | -(CH₂)₂-OH | >1000 | >1000 | >10000 | >10000 |
| 17e | Pyrido[2,3-d]pyrimidine | -(CH₂)₂-NH₂ | >1000 | >1000 | >10000 | >10000 |
| 22c | Quinoline | -(CH₂)₂-OH | 0.22 | 23 | 20 | 130 |
| 22e | Quinoline | -(CH₂)₂-NH₂ | 0.35 | 25 | 30 | 160 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
This protocol describes the synthesis of a key intermediate where the amino group of this compound is functionalized with a sulfonyl chloride.
Materials:
-
This compound
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the N-(2-chloro-6-methoxypyridin-3-yl)benzenesulfonamide intermediate with various boronic acids to generate a library of compounds.
Materials:
-
N-(2-chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard Schlenk glassware
-
Magnetic stirrer with heating
Procedure:
-
In an oven-dried Schlenk flask, combine N-(2-chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: PI3K/mTOR signaling pathway and points of dual inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyridin-3-amine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups. These application notes provide detailed protocols and quantitative data for the Buchwald-Hartwig amination of 2-Chloro-6-methoxypyridin-3-amine with a range of aryl halides. The resulting N-aryl-6-methoxypyridin-2,3-diamine products are valuable intermediates in the synthesis of diverse biologically active molecules.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by the base to form a palladium amide complex, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Experimental Data
The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various aryl halides.
Table 1: Reaction with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | Xantphos (6) | NaOtBu | Toluene | 100 | 16 | 75 |
Table 2: Reaction with Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ (1.5) | SPhos (3) | NaOtBu | Toluene | 90 | 8 | 92 |
| 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 65 |
| 4-Iodoanisole | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 95 | 10 | 88 |
Table 3: Reaction with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (3) | GPhos Pd G3 (6) | LHMDS | Toluene | 110 | 24 | 72 |
| 1-Chloro-4-fluorobenzene | Pd(OAc)₂ (4) | AdBrettPhos (8) | NaOtBu | Dioxane | 120 | 36 | 68 |
| 2-Chloropyridine | Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ | t-BuOH | 110 | 24 | 65 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the aryl halide to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the celite pad with the same organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-6-methoxypyridin-2,3-diamine.
Example Protocol: Amination with 4-Bromotoluene
-
To an oven-dried Schlenk tube was added Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
The tube was evacuated and backfilled with argon three times.
-
This compound (158.6 mg, 1.0 mmol) and 4-bromotoluene (205.2 mg, 1.2 mmol) were added, followed by 5 mL of anhydrous toluene.
-
The Schlenk tube was sealed, and the mixture was stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The celite was washed with ethyl acetate (3 x 10 mL).
-
The combined organic layers were concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel (hexane/ethyl acetate, 4:1) to give N-(4-methylphenyl)-6-methoxypyridin-2,3-diamine as a pale yellow solid (195 mg, 85% yield).
Visualizations
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-chloro-6-methoxypyridin-3-amine as a key starting material. This versatile building block is particularly amenable to the construction of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a robust framework for the development of novel therapeutic agents.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. The this compound moiety offers several strategic advantages for kinase inhibitor design. The chlorine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl substituents. The amino group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. The methoxy group at the 6-position can be maintained to modulate solubility and electronic properties or potentially be demethylated to provide an additional point for derivatization.
This document focuses on the synthesis of potent and selective PI3K/mTOR dual inhibitors, a promising strategy in cancer therapy to overcome resistance mechanisms associated with single-target agents.
Target Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers.[3] Kinase inhibitors targeting key nodes in this pathway, such as PI3K and mTOR, have shown significant therapeutic promise.
PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Synthetic Strategy
A common and effective strategy for synthesizing kinase inhibitors from this compound involves a two-step process:
-
Sulfonamide Formation: Reaction of the 3-amino group with a substituted sulfonyl chloride to introduce a key pharmacophore.
-
Palladium-Catalyzed Cross-Coupling: Utilization of the 2-chloro position for a Suzuki-Miyaura or Buchwald-Hartwig reaction to append a larger, often heterocyclic, moiety that can occupy the ATP binding pocket.
General Synthetic Workflow.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally related PI3K/mTOR dual inhibitors and provide a detailed methodology for the synthesis of a hypothetical, yet representative, kinase inhibitor.[4]
Protocol 1: Synthesis of N-(2-Chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)
Materials:
-
This compound
-
2,4-Difluorobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Deionized water
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (approximately 5 mL per mmol of amine), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine under reduced pressure.
-
Add deionized water to the residue and stir for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to yield the desired sulfonamide intermediate.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Coupling
Materials:
-
N-(2-Chloro-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)
-
Aryl or heteroaryl boronic acid (e.g., (1H-Indol-4-yl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Intermediate 1 (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous, degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized kinase inhibitors based on the this compound scaffold, with data extrapolated from closely related published compounds.[4]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R Group (at 2-position) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| KI-001 | 1H-Indol-4-yl | 1.5 | 30 |
| KI-002 | 1-Methyl-1H-indazol-5-yl | 0.8 | 25 |
| KI-003 | Quinolin-8-yl | 0.2 | 23 |
| KI-004 | Phenyl | 15 | >100 |
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| KI-001 | 250 | 50 |
| KI-002 | 180 | 35 |
| KI-003 | 130 | 20 |
| KI-004 | >1000 | >1000 |
Kinome Selectivity
For a comprehensive understanding of the inhibitor's specificity, a kinome scan is highly recommended. This involves screening the compound against a large panel of kinases to identify off-target effects. The data from such a screen can be visualized using a TREEspot™ diagram, which maps the inhibitor's binding profile across the human kinome. This is a critical step in preclinical drug development to assess the potential for toxicity and to understand the compound's mechanism of action more fully.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer a solid foundation for the rational design and synthesis of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway. The amenability of this scaffold to robust and well-established synthetic transformations, such as sulfonamide formation and palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to adapt and optimize these protocols for their specific target kinases and desired molecular architectures.
References
Application Notes: 2-Chloro-6-methoxypyridin-3-amine in the Synthesis of Fungicidal Compounds
Introduction
2-Chloro-6-methoxypyridin-3-amine is a versatile chemical intermediate employed in the synthesis of various agrochemical compounds. Its unique structure, featuring a pyridine ring substituted with chloro, methoxy, and amino groups, provides a valuable scaffold for the development of novel fungicides. This document outlines the application of this compound in the synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide, a promising fungicidal agent. Detailed experimental protocols, quantitative data on fungicidal activity, and workflow diagrams are provided to guide researchers in the field of agrochemical development.
Key Application: Synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
A significant application of this compound is its use as a precursor for the synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide. This compound belongs to a class of pyridinyl amides that have demonstrated notable fungicidal properties. The synthetic route involves a two-step process: the dechlorination of the starting material followed by acylation.
Data Presentation
The fungicidal efficacy of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide and structurally related compounds has been evaluated against a range of economically important plant pathogens. The following table summarizes representative quantitative data (EC50 values), illustrating the potential of this class of compounds.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide (Representative) | Botrytis cinerea (Gray Mold) | 5.5 | Pyraclostrobin | 0.1 |
| N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide (Representative) | Sclerotinia sclerotiorum (White Mold) | 2.9 | Fluopyram | 1.2 |
| N-(6-chloropyridin-3-yl)nicotinamide (Related Compound)[1] | Botrytis cinerea (Gray Mold) | 76.9% inhibition at 50 µg/mL | Thifluzamide | - |
| Pyrimidine Amide Derivative (5o)[2] | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| N-(thiophen-2-yl)nicotinamide derivative (4f)[3] | Pseudoperonospora cubensis (Downy Mildew) | 1.96 | Flumorph | 7.55 |
Experimental Protocols
A detailed two-step protocol for the synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide from this compound is provided below.
Step 1: Dechlorination of this compound to 6-Methoxypyridin-3-amine
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add 10% Palladium on carbon (0.05 eq) and ammonium formate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-Methoxypyridin-3-amine.
Step 2: Acylation of 6-Methoxypyridin-3-amine with Cyclopropanecarbonyl Chloride
Materials:
-
6-Methoxypyridin-3-amine (from Step 1)
-
Cyclopropanecarbonyl chloride
-
Triethylamine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-Methoxypyridin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide.
Visualizations
Synthetic Pathway for N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Caption: Synthetic route from this compound.
General Experimental Workflow
Caption: Laboratory workflow for the two-step synthesis.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-methoxypyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-6-methoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its functionalization is key to accessing a wide range of novel molecular scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the derivatization of this pyridine core.[1][2] These reactions are known for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1][3] This document provides detailed application notes and representative protocols for the cross-coupling of this compound with various partners.
While specific literature on cross-coupling reactions for this exact substrate is limited, the following protocols have been developed based on established methods for structurally similar aminopyridines and other heteroaryl chlorides.
Suzuki-Miyaura Coupling: Synthesis of 3-Amino-6-methoxy-2-(aryl)pyridines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 2-position, yielding biaryl structures that are common in pharmacologically active compounds.
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of heteroaryl chlorides, which can be adapted for this compound.
| Entry | Coupling Partner (Aryl Boronic Acid) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 (Estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-95 (Estimated) |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 60-80 (Estimated) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-methoxy-2-(aryl)pyridine.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-methoxypyridin-2,3-diamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][5][6] This reaction is particularly useful for coupling primary or secondary amines with this compound to produce various substituted diamine derivatives.
General Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines typical conditions for the Buchwald-Hartwig amination of heteroaryl chlorides.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 70-85 (Estimated) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 75-90 (Estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 65-80 (Estimated) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven-baked Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Reactants: Evacuate and backfill the tube with an inert gas. Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 110 °C) for 18-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired N-substituted product.
Sonogashira Coupling: Synthesis of 3-Amino-6-methoxy-2-(alkynyl)pyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][7][8] This method allows for the introduction of alkynyl moieties onto the pyridine ring, which are versatile functional groups for further synthetic transformations.
General Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling
This table provides typical conditions for the Sonogashira coupling of related 2-amino-3-bromopyridines, which are adaptable for the target substrate.[9]
| Entry | Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 (Estimated) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NEt | Dioxane | 90 | 6 | 80-90 (Estimated) |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 65 | 12 | 75-85 (Estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., DMF, 5 mL).
-
Addition of Reagents: Add the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol), a ligand if required (e.g., PPh₃, 0.05 mmol), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and the amine base (e.g., Et₃N, 2.0 mmol).
-
Reaction: Stir the mixture at the indicated temperature (e.g., 100 °C) for the specified duration (3-12 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynylpyridine derivative.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for the Functionalization of 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 2-Chloro-6-methoxypyridin-3-amine. This versatile building block possesses multiple reactive sites, allowing for diverse functionalization of its pyridine core. The primary sites for modification include the chloro substituent at the C2 position, the amino group at the C3 position, and potentially the C-H bonds of the pyridine ring.
The strategic functionalization of this scaffold is of significant interest in medicinal chemistry and drug discovery, as substituted pyridines are prevalent in a wide array of biologically active compounds. This document details protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as methods for the modification of the amino group.
Key Reactive Sites for Functionalization
The structure of this compound offers several avenues for chemical modification. The primary reactive centers are the C2-chloro and C3-amino groups. The chloro group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be functionalized through acylation, alkylation, or diazotization reactions.
Caption: Key reactive sites on this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide variety of substituents at the C2 position of the pyridine ring, replacing the chloro group.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an aryl or vinyl boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of a chloropyridine derivative is as follows. Optimization may be required for this compound.
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary for Suzuki-Miyaura Coupling of Chloropyridines:
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 80 | 85-98 |
Note: Yields are representative for chloropyridine substrates and may vary for this compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[1][2][3][4] This reaction allows for the introduction of a wide range of amino substituents at the C2 position.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Catalyst Activation: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and stir for a few minutes to form the active catalyst.
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until completion. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.
Data Summary for Buchwald-Hartwig Amination of Chloropyridines:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 70-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 65-85 |
| 3 | Pd(OAc)₂ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 75-95 |
Note: Yields are representative for chloropyridine substrates and may vary for this compound.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines.[2]
Experimental Protocol:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuation and Backfilling: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Heck Coupling: C-C (alkenyl) Bond Formation
The Heck reaction allows for the coupling of the chloropyridine with an alkene to form a substituted alkene.[5][6]
Experimental Protocol:
-
Inert Atmosphere Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.). A phosphine ligand may also be required.
-
Reagent and Solvent Addition: Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the product by column chromatography.
Section 2: Functionalization of the C3-Amino Group
The primary amino group at the C3 position is a versatile handle for various functionalizations.
Acylation and Sulfonylation
The amino group can be readily acylated or sulfonylated using acid chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.
Experimental Protocol (Acylation):
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF.
-
Add a base, for example, triethylamine or pyridine (1.2 equiv.).
-
Cool the mixture to 0 °C and add the acid chloride or anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by recrystallization or column chromatography.
Diazotization and Sandmeyer-type Reactions
The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the C3 position.[7]
Experimental Protocol (Diazotization-Sandmeyer):
-
Diazotization: Dissolve this compound in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding nucleophile.
-
Allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify as needed.
Section 3: C-H Functionalization
Conceptual Workflow for C-H Activation:
Caption: Conceptual workflow for C-H activation.
Further research and development would be necessary to establish efficient and selective C-H functionalization protocols for this specific substrate.
These notes and protocols provide a foundation for the synthetic exploration of this compound. Researchers should note that the provided protocols, especially for cross-coupling reactions, are based on related substrates and may require optimization of catalysts, ligands, bases, solvents, and temperatures to achieve optimal results for the target molecule.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-methoxypyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Chloro-6-methoxypyridin-3-amine, a key intermediate in the development of novel therapeutics and agrochemicals. The protocols outlined below are designed for robust and efficient scale-up, ensuring high yield and purity of the final product and its intermediates.
Introduction
This compound and its derivatives are versatile building blocks in medicinal chemistry and drug discovery.[1] These compounds serve as crucial scaffolds for the synthesis of a wide range of biologically active molecules. Notably, derivatives have shown potential in the development of agents for imaging aggregated α-synuclein in Parkinson's disease, highlighting their importance in neuroscience research.[2] The chloro and methoxy groups offer strategic points for further chemical modification, making this scaffold highly valuable for creating diverse chemical libraries for drug screening.
The synthetic route to this compound is a multi-step process that requires careful optimization for large-scale production. This guide provides detailed protocols for each synthetic transformation, from the initial nitration of 2,6-dichloropyridine to the final reduction to the desired aminopyridine.
Synthetic Workflow Overview
The overall synthetic pathway for this compound is a four-step process commencing with 2,6-dichloropyridine. The workflow is designed to be scalable and efficient, with purification steps integrated to ensure the high quality of each intermediate.
Data Presentation: Summary of Reactions
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of yields and purity at each stage.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Nitration | 2,6-Dichloropyridine | Conc. H₂SO₄, KNO₃ | 2,6-Dichloro-3-nitropyridine | 80-88 | >98 |
| 2 | Ammonolysis | 2,6-Dichloro-3-nitropyridine | Aq. NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | - | - |
| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | - | >97 (HPLC) |
| 4 | Reduction | 2-Amino-6-methoxy-3-nitropyridine | Stannous Chloride Dihydrate, Conc. HCl | 2,3-Diamino-6-methoxypyridine Dihydrochloride | - | - |
Yield and purity data are based on literature and patent information and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This protocol describes the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
To a 150 mL three-necked flask equipped with a mechanical stirrer, add 80 mL of concentrated sulfuric acid at room temperature.
-
Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with continuous stirring.
-
Carefully and slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A white solid will precipitate. Filter the precipitate using a Buchner funnel and wash the solid with ice-cold water until the washings are neutral.
-
Dry the resulting white solid to obtain 2,6-dichloro-3-nitropyridine. The expected yield is approximately 80%.[3]
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This protocol details the selective ammonolysis of 2,6-dichloro-3-nitropyridine at the 2-position.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous Ammonia (25% solution)
-
Methanol
Equipment:
-
Reaction flask with a stirrer
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Dissolve 25.0 g (0.129 mol) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol in a reaction flask at room temperature.
-
To this solution, add 12.2 ml (0.179 mol) of a 25% aqueous ammonia solution.
-
The ammonolysis is typically carried out at a temperature of 35°-40° C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product is obtained by filtration.
Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol describes the methoxylation of 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium Methoxide (NaOMe)
-
Methanol
Equipment:
-
Reaction flask with a stirrer and condenser
-
Heating and cooling system
-
Filtration or extraction apparatus
Procedure:
-
Prepare a solution of sodium methoxide in methanol. The molar ratio of sodium methoxide to the starting material should be between 1.0 and 1.5, preferably 1.05 moles.[5]
-
Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.
-
Maintain the reaction temperature between 10°-60° C, with a more preferable range of 25°-30° C.[5]
-
After the reaction is complete, quench the reaction mass in water at a temperature between 10°-40° C.
-
The product can be isolated by filtration or extraction, with filtration at ambient temperature being the preferred method.[5]
Step 4: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine. While the provided information details the synthesis of 2,3-diamino-6-methoxypyridine, a similar reduction process would be employed to obtain the target molecule, likely with adjusted stoichiometry of the reducing agent. A general protocol is adapted here.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Reaction flask with a stirrer
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Suspend 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid in a reaction flask.
-
Cool the mixture and add stannous chloride dihydrate portion-wise, maintaining the temperature at 35°-40° C.[5]
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, and the product, as a dihydrochloride salt, can be collected by filtration.[5]
-
Neutralization of the salt will yield the final product, this compound.
Application in Neurodegenerative Disease Research
Derivatives of this compound are being investigated for their potential in diagnosing and treating neurodegenerative diseases. One such derivative, N-(6-Methoxypyridin-3-yl)quinoline-2-amine, has been explored for its ability to bind to aggregated α-synuclein, a key pathological hallmark of Parkinson's disease. This allows for the imaging of these protein aggregates in the brain using techniques like Positron Emission Tomography (PET).[2]
The underlying principle involves the development of a radiolabeled ligand that can cross the blood-brain barrier and selectively bind to α-synuclein aggregates. The signal from the radiolabel can then be detected by a PET scanner, providing a non-invasive method to visualize the extent and progression of the disease.
References
- 1. This compound, 34392-85-3 | BroadPharm [broadpharm.com]
- 2. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 2-Chloro-6-methoxypyridin-3-amine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-chloro-6-methoxypyridin-3-amine as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined enable the efficient construction of diverse substituted pyridine libraries, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive molecules.
Introduction
Substituted pyridines are a cornerstone of many pharmaceutical agents. Solid-phase organic synthesis offers a powerful platform for the rapid generation of compound libraries for screening and lead optimization. This compound is a valuable trifunctional building block, presenting three distinct points for diversification: the amino group, the chloro substituent, and the methoxy group. This allows for the creation of a wide array of derivatives from a single, resin-bound precursor.
The protocols described herein focus on a robust and flexible solid-phase strategy for the synthesis of a library of N-acylated and N-alkylated this compound derivatives, followed by diversification at the 2-chloro position via Suzuki coupling.
Core Concepts and Workflow
The solid-phase synthesis strategy is initiated by the immobilization of a suitable scaffold, in this case, an amino acid, onto a solid support. The exposed amine of the resin-bound amino acid is then used to anchor the this compound core. Subsequent diversification steps are performed, and the final products are cleaved from the resin for purification and analysis.
Caption: General experimental workflow for the solid-phase synthesis of substituted pyridines.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a diversified library based on the this compound scaffold.
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)
-
This compound
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Various carboxylic acids or alkyl halides for diversification
-
Various boronic acids for Suzuki coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base for Suzuki coupling (e.g., K₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol 1: Loading of the First Amino Acid onto Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide MBHA resin (1.0 g, 0.6 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (1.8 mmol, 3 equiv.), OxymaPure® (1.8 mmol, 3 equiv.), and DIC (1.8 mmol, 3 equiv.) in DMF (5 mL). Add this solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equiv.) and diisopropylethylamine (DIPEA) (10 equiv.) in DMF for 30 minutes. Wash as described above.
Protocol 2: Coupling of this compound
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound amino acid as described in Protocol 1, step 2.
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Activation and Coupling: In a separate vial, dissolve this compound (1.8 mmol, 3 equiv.), HATU (1.8 mmol, 3 equiv.), and DIPEA (3.6 mmol, 6 equiv.) in DMF (5 mL). Add this solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Diversification via Suzuki Coupling
-
Reaction Setup: To the resin from Protocol 2, add the boronic acid (2.4 mmol, 4 equiv.), Pd(PPh₃)₄ (0.06 mmol, 0.1 equiv.), and K₂CO₃ (3.6 mmol, 6 equiv.) in a mixture of DMF/H₂O (4:1, 10 mL).
-
Reaction: Heat the mixture at 80°C for 12 hours with gentle agitation.
-
Washing: Cool the resin to room temperature, drain the reaction mixture, and wash with DMF (5 x 10 mL), H₂O (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 4: Cleavage from Resin
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum. Purify the crude product by preparative HPLC.
Data Presentation
The following table summarizes hypothetical data for a small library of compounds synthesized using the protocols described above.
| Compound ID | R¹ (Amino Acid) | R² (Boronic Acid) | Yield (%) | Purity (%) |
| Cpd-1 | Glycine | Phenylboronic acid | 65 | >95 |
| Cpd-2 | Glycine | 4-Methylphenylboronic acid | 62 | >95 |
| Cpd-3 | Glycine | 3-Thienylboronic acid | 58 | >95 |
| Cpd-4 | Alanine | Phenylboronic acid | 68 | >95 |
| Cpd-5 | Alanine | 4-Methylphenylboronic acid | 64 | >95 |
| Cpd-6 | Alanine | 3-Thienylboronic acid | 60 | >95 |
Signaling Pathway and Reaction Mechanism Visualization
The following diagram illustrates the key transformations occurring on the solid support.
Caption: Key reaction steps on the solid support.
Conclusion
The use of this compound in solid-phase organic synthesis provides a highly efficient and modular approach to generate libraries of substituted pyridines. The protocols detailed in this document are robust and can be adapted for a wide range of diversification reactions, making this building block a valuable tool for medicinal chemists and drug discovery professionals. The ability to introduce multiple points of diversity on a solid support streamlines the synthesis and purification processes, accelerating the discovery of novel bioactive compounds.
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Reaction Yields of 2-Chloro-6-methoxypyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reactions of 2-Chloro-6-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate can be attributed to several factors. 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, which complicates the initial oxidative addition step in the catalytic cycle.[1][2] Additionally, the nitrogen atom in the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1][3][4][5]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by aqueous bases.[1][3] To minimize this, consider using anhydrous solvents, carefully controlling the amount of water, or using more stable boronic esters (e.g., pinacol esters).[1][2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.[1][4] Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent this.[1][2]
Q3: Can the free amino group on the pyridine ring interfere with the reaction?
A3: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to inhibition.[4][5] While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination.[5]
Q4: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere?
A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and promoting the homocoupling of the boronic acid.[1][2] Ensure all solvents are properly degassed, and the reaction is performed under an inert atmosphere like argon or nitrogen.[1][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The C-Cl bond in this compound is strong and requires a highly active catalyst system.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switch to a more active system, such as a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] |
| Ineffective Base | The base is critical for activating the boronic acid.[1][2] For challenging couplings with chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][2] It is advisable to screen a panel of bases to find the optimal one for your specific coupling partners.[1] |
| Low Reaction Temperature | Aryl chlorides generally require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[6] Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[2][7] |
Issue 2: Significant Formation of Side Products
| Side Product | Troubleshooting Steps |
| Protodeboronation (Ar-H formation) | This occurs when the boronic acid is cleaved by a proton source.[2] Use anhydrous solvents and reagents where possible.[2] Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1] |
| Homocoupling (Ar-Ar or Ar'-Ar' formation) | This is often caused by the presence of oxygen.[2] Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[2][4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[4] |
| Dehalogenation (Replacement of Cl with H) | This can occur when the organopalladium intermediate reacts with a hydride source.[6] Screening different bases and solvents may help mitigate this side reaction.[4] |
Data Presentation
The following tables summarize typical reaction conditions and the effect of different components on the Suzuki-Miyaura coupling of related substrates. These should serve as a starting point for optimization.
Table 1: Comparison of Palladium Catalyst Systems for 2-Chloropyridine Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used and precise reaction conditions. Data adapted from literature for similar substrates.[8]
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides.[1] |
| Cs₂CO₃ | Toluene, Dioxane, THF | Superior | Highly effective, particularly for difficult couplings.[3] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of Suzuki couplings.[1][9] |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate | May be less effective for less reactive aryl chlorides.[3] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium/Buchwald Ligand System
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Buchwald ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.[6]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
In a separate vial, prepare a solution of the palladium precursor and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask under a positive pressure of inert gas.[6]
-
Add the remaining degassed solvent via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water for work-up.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active system)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Microwave reactor vial
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Add the degassed solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform a standard aqueous work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2-Chloro-6-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxypyridin-3-amine. The primary focus is on addressing common side reactions and offering practical solutions to overcome them.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reduction of 2-chloro-6-methoxy-3-nitropyridine.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks, indicating a complex mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction: The reduction of the nitro group is not complete. | - Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material (2-chloro-6-methoxy-3-nitropyridine) is fully consumed. - Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., iron, stannous chloride) is used. For iron-based reductions, 3-5 equivalents are common.[1] - Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C), but be mindful of potential side reactions. |
| Formation of Dimeric Byproducts: Intermediates like nitroso and hydroxylamine species can condense to form azoxy, azo, or hydrazo compounds. | - Maintain Acidic Conditions: For metal-based reductions (Fe, Sn, Zn), maintaining an acidic environment (e.g., with acetic acid or hydrochloric acid) helps to protonate the hydroxylamine intermediate, preventing its condensation with the nitroso intermediate. - Control Temperature: Exothermic reactions can accelerate the formation of dimeric byproducts. Ensure adequate cooling and controlled addition of reagents. |
| Product Degradation: The product amine may be unstable under the reaction or workup conditions. | - Neutralize Carefully: During workup, neutralize acidic solutions carefully, avoiding strongly basic conditions if the product is susceptible to degradation. - Inert Atmosphere: If oxidation is suspected, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of a Dechlorinated Impurity
Symptoms:
-
Mass spectrometry analysis of the product mixture shows a peak corresponding to the molecular weight of 6-methoxypyridin-3-amine (M-Cl+H).
-
NMR analysis shows signals consistent with the dechlorinated analogue.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reductive Dechlorination: The reducing agent is also cleaving the C-Cl bond. This is a common side reaction, especially with certain catalysts. | - Avoid Pd/C with Hydrogen Gas: Catalytic hydrogenation with palladium on carbon is known to cause dechlorination of aryl halides. - Use Alternative Catalysts: If catalytic hydrogenation is desired, Raney Nickel may be a better option as it is less prone to causing dehalogenation. - Employ Metal/Acid Reduction: The use of iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid are classic methods known for their good chemoselectivity in reducing nitro groups in the presence of halogens.[1] - Use Zinc with Caution: Zinc in acidic conditions can also be used, but it can be more aggressive in causing dechlorination compared to iron. |
Problem 3: Product is Difficult to Purify
Symptoms:
-
The crude product is an oil or a non-crystalline solid.
-
Column chromatography results in poor separation of the product from impurities.
-
The final product has a persistent yellow or brown color.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Azoxy/Azo Impurities: These colored, dimeric compounds are often present as byproducts and can be difficult to separate. | - Optimize Reaction Conditions: Refer to the solutions for minimizing dimer formation (Problem 1). - Purification Strategy: Column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is recommended. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an effective final purification step. |
| Residual Iron Salts: In iron-based reductions, inorganic salts can contaminate the product. | - Filtration: After the reaction, filter the hot reaction mixture through a pad of celite or diatomaceous earth to remove the bulk of the iron salts.[1] - Aqueous Wash: During workup, a thorough wash with water or brine can help remove residual inorganic salts. An acidic wash followed by a basic wash can also be effective, provided the product is stable under these conditions. |
| Isomeric Impurity: The starting material, 2-chloro-6-methoxy-3-nitropyridine, may contain the 2-chloro-6-methoxy-5-nitropyridine isomer, which will be reduced to the corresponding amine. | - Source High-Purity Starting Material: Ensure the purity of the starting nitro compound before beginning the reduction. - Analytical Characterization: Use HPLC or GC-MS to confirm the presence of any isomeric impurities. Their separation may require careful optimization of chromatographic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reduction of the corresponding nitro compound, 2-chloro-6-methoxy-3-nitropyridine. This transformation can be achieved using various reducing agents.
Q2: Which reducing agent is best to avoid dechlorination?
For reducing nitroarenes bearing chloro substituents, metal-based reductions are often preferred for their chemoselectivity. Iron powder in the presence of an acid like acetic acid or ammonium chloride is a robust and cost-effective choice that generally minimizes dechlorination. Stannous chloride (SnCl₂) in HCl is another effective reagent. Catalytic hydrogenation with Pd/C should be used with caution as it is known to cause dehalogenation.
Q3: My final product is a dark oil, not the expected solid. What could be the reason?
The presence of impurities, particularly dimeric azoxy and azo compounds formed from the condensation of reaction intermediates, can prevent the product from crystallizing. These impurities often impart a yellow to dark brown color. Incomplete removal of solvents or the presence of other side products can also lead to an oily product. A thorough purification by column chromatography followed by attempts to recrystallize from different solvent systems is recommended.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2-chloro-6-methoxy-3-nitropyridine) and the product amine. The starting material is less polar than the product. The spots can be visualized under UV light. For more quantitative analysis, HPLC or GC-MS can be used.
Q5: What are the expected spectroscopic data for the final product?
For this compound (C₆H₇ClN₂O), the expected molecular weight is approximately 158.59 g/mol . In the ¹H NMR spectrum, you would expect to see signals corresponding to the methoxy group protons, and the aromatic protons on the pyridine ring, as well as the amine protons. The exact chemical shifts will depend on the solvent used. Mass spectrometry should show a molecular ion peak corresponding to the product's mass.
Experimental Protocols
Key Experiment: Reduction of 2-chloro-6-methoxy-3-nitropyridine using Iron and Acetic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
2-chloro-6-methoxy-3-nitropyridine
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Celite or Diatomaceous Earth
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., a 4:1 v/v ratio).
-
To this solution, add iron powder (3-5 eq) followed by the slow addition of glacial acetic acid (a catalytic amount to 1.0 eq).
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
References
purification of 2-Chloro-6-methoxypyridin-3-amine by recrystallization or chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6-methoxypyridin-3-amine via recrystallization and column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: I am observing significant peak tailing during the column chromatography of this compound on silica gel. What is the cause and how can I fix it?
A2: Peak tailing is a frequent issue when purifying basic compounds such as pyridine derivatives on standard silica gel.[1][2] This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[2] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.
Q3: My compound, this compound, is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound separates from the solution as a liquid above its melting point. Given the melting point of this compound is 95-97°C, this can occur if the solution is too concentrated or cools too rapidly.[3] To address this, try adding a little more of the hot solvent to the mixture to ensure the saturation point is below the melting point. Allowing the solution to cool more slowly can also promote proper crystal formation.
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: For polar aromatic amines, a good starting point for solvent screening includes alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane or toluene/hexane). A systematic screening with small amounts of the crude product is recommended to find the optimal solvent or solvent system.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. | Select a more polar solvent or a solvent with a similar functional group.[4] |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| "Oiling out" (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of your compound (95-97°C), or the solution is too concentrated. | Add more solvent to the hot solution to lower the saturation temperature. Ensure a slower cooling rate. |
| Low recovery of the purified compound. | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is cooled in an ice bath to minimize solubility. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Peak tailing or streaking on TLC and column. | Strong interaction between the basic amine and acidic silica gel.[1][2] | Add 0.5-1% triethylamine (TEA) or another suitable base to the mobile phase to neutralize the acidic sites on the silica.[2] |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Poor separation of the compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation (a difference in Rf values of at least 0.2). |
| Compound appears to be decomposing on the column. | The compound is unstable on acidic silica gel. | Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (95-97°C).[3]
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound. To counteract tailing, add 0.5-1% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin elution with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following tables provide suggested starting parameters for the purification of this compound. These should be optimized for your specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System | Observation | Suitability |
| Ethanol | Soluble when hot, less soluble when cold | Good potential |
| Isopropanol | Soluble when hot, sparingly soluble when cold | Excellent potential |
| Ethyl Acetate / Hexane | Soluble in hot ethyl acetate, precipitates with hexane | Good potential for a two-solvent system |
| Toluene | Soluble when hot, less soluble when cold | Good potential |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Triethylamine |
| Rf of Target Compound | 0.2 - 0.3 |
Visualized Workflows
References
overcoming low reactivity in Buchwald-Hartwig amination of 2-Chloro-6-methoxypyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Chloro-6-methoxypyridin-3-amine. This guide addresses common issues related to the low reactivity of this substrate and offers systematic approaches to optimize reaction conditions for successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
The low reactivity of this compound in Buchwald-Hartwig amination stems from a combination of factors:
-
Inherently Lower Reactivity of Aryl Chlorides: The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to C-Br or C-I bonds. This is often the rate-limiting step of the catalytic cycle.[1]
-
Electron-Rich Nature of the Substrate: The presence of two electron-donating groups, the methoxy (-OCH₃) and amino (-NH₂) groups, increases the electron density on the pyridine ring. This makes the C-Cl bond even less electrophilic and further disfavors the crucial oxidative addition step.
-
Potential for Catalyst Inhibition: The pyridine nitrogen and the free amino group on the substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: What are the first parameters to investigate when encountering low or no product formation?
When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is recommended. The initial focus should be on the catalyst system and reaction conditions. Key parameters to verify and optimize include:
-
Integrity of the Catalyst System: Ensure the palladium source and ligand are of high quality and have been stored under inert conditions.
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen.[3] Reactions must be performed under a strictly inert atmosphere (argon or nitrogen) with properly dried and degassed solvents and reagents.
-
Reaction Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to promote the oxidative addition of the aryl chloride.[1]
-
Choice of Ligand and Base: The selection of an appropriate ligand and base is critical for this transformation and should be one of the first areas of optimization.
Q3: What are common side reactions, and how can they be minimized?
A common side reaction is the hydrodehalogenation of the starting material, where the chlorine atom is replaced by a hydrogen atom.[1] This can occur when the reductive elimination of the desired product is slow. To minimize hydrodehalogenation:
-
Select Bulky, Electron-Rich Ligands: Ligands that accelerate the rate of reductive elimination can outcompete the side reaction.
-
Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation.
-
Optimize the Base: The choice of base can influence the prevalence of this side reaction.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
This is the most common issue and often points to a problem with the catalytic cycle's initiation or a deactivated catalyst.
-
Possible Cause 1: Inefficient Oxidative Addition.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.
-
Screen Ligands: Employ bulky, electron-rich phosphine ligands specifically designed for activating C-Cl bonds. Refer to the ligand selection table below for suggestions.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be beneficial.[1]
-
-
-
Possible Cause 2: Catalyst Deactivation/Inhibition.
-
Solution:
-
Use a Pre-catalyst: Palladium pre-catalysts can be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[3]
-
Ligand Selection: Sterically hindered ligands can help prevent the pyridine nitrogen from coordinating to the palladium center.[2]
-
Strictly Inert Atmosphere: Ensure all sources of oxygen are eliminated from the reaction setup.
-
-
-
Possible Cause 3: Poor Solubility of Reagents.
-
Solution:
-
Solvent Screening: While toluene and dioxane are common, consider more polar aprotic solvents like DMF or the use of a co-solvent if solubility is an issue. However, be aware that some polar solvents can coordinate to the palladium.
-
Vigorous Stirring: For heterogeneous mixtures, especially with inorganic bases, ensure efficient stirring to maximize reagent contact.[1]
-
-
// Nodes start [label="Low/No Conversion", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Verify Basic Conditions\n(Inert Atmosphere, Dry Solvents,\nCorrect Temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Issue: Inefficient\nOxidative Addition?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_deactivation [label="Issue: Catalyst\nDeactivation?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Issue: Poor\nSolubility?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
solution_temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ligand [label="Screen Bulky,\nElectron-Rich Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_loading [label="Increase Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_precatalyst [label="Use Palladium Pre-catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_solvent [label="Screen Solvents (e.g., DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_stirring [label="Ensure Vigorous Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> oxidative_addition [label="If conditions are correct"]; oxidative_addition -> solution_temp [label="Yes"]; oxidative_addition -> catalyst_deactivation [label="No"]; solution_temp -> solution_ligand; solution_ligand -> solution_loading;
catalyst_deactivation -> solution_precatalyst [label="Yes"]; catalyst_deactivation -> solubility [label="No"];
solubility -> solution_solvent [label="Yes"]; solution_solvent -> solution_stirring; } ` Caption: Troubleshooting workflow for low conversion.
Data Presentation: Reaction Parameter Optimization
The following tables provide a starting point for the optimization of your Buchwald-Hartwig amination of this compound. The data presented is representative and based on established principles for this reaction type.
Table 1: Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 100 | Low |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | Moderate |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | High |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | Moderate-High |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | Low |
Table 2: Base and Solvent Screening
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | High |
| 2 | RuPhos (4) | LHMDS (1.5) | Toluene | 100 | Moderate-High |
| 3 | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Moderate |
| 4 | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | Moderate |
| 5 | RuPhos (4) | NaOt-Bu (1.5) | Dioxane | 100 | High |
| 6 | RuPhos (4) | NaOt-Bu (1.5) | DMF | 100 | Moderate |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine coupling partner.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (1-3 mol%), the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Remove the flask from the glovebox and add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
// Nodes pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="Amido Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product\n(Ar-NR'R'')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels label_oa [label="+\nAr-Cl", shape=plaintext, fontcolor="#202124"]; label_amine [label="+\nR'R''NH\n- HX", shape=plaintext, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; label_base [label="Base", shape=plaintext, fontcolor="#EA4335"];
// Edges pd0 -> label_oa -> oa_complex [label="Oxidative Addition\n(Rate-Limiting)"]; oa_complex -> label_amine -> amido_complex [label="Amine Coordination\n& Deprotonation"]; amido_complex -> label_re -> product; product -> pd0 [style=dashed];
// Positioning base label label_amine -> label_base [style=invis];
} ` Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
catalyst selection and optimization for 2-Chloro-6-methoxypyridin-3-amine cross-coupling
Welcome to the technical support center for catalyst selection and optimization in cross-coupling reactions involving 2-Chloro-6-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Complete reaction failure or low yields with this compound can stem from several factors. This substrate presents unique challenges due to the electronic properties of the pyridine ring, the presence of an amino group, and a less reactive chloro leaving group.[1] Key areas to investigate include:
-
Catalyst Inhibition : The nitrogen atoms on the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Inactive Catalyst System : Chloropyridines are less reactive than their bromo or iodo counterparts.[1] The oxidative addition step of the catalytic cycle is often slower and requires a highly active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands.[1][3] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1][4]
-
Inappropriate Base : The choice and strength of the base are crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4] An unsuitable base can lead to reaction failure.
-
Oxygen Contamination : The active Pd(0) catalyst is sensitive to oxygen.[4] Insufficiently degassed reaction mixtures can lead to catalyst deactivation.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to byproducts and reduced yields. These include:
-
Protodeboronation : In Suzuki coupling, the boronic acid is replaced by a proton from the solvent or trace water.[1] To minimize this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[2]
-
Dehalogenation : The starting this compound is reduced to 6-methoxypyridin-3-amine.[1] This can be minimized by ensuring an inert atmosphere and choosing a suitable solvent.
-
Homocoupling : The boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) couples with itself.[1] This can be exacerbated by the presence of oxygen.[1]
Q3: Which type of cross-coupling reaction is most suitable for this compound?
A3: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. Given the presence of the 3-amino group, if further N-arylation or N-alkylation is desired, the Buchwald-Hartwig reaction is appropriate.[5][6] If a carbon-based substituent is to be introduced at the 2-position, the Suzuki-Miyaura reaction is the method of choice.
Q4: How does the methoxy group at the 6-position influence the reactivity of this compound?
A4: The methoxy group is electron-donating, which can increase the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging compared to an unsubstituted chloropyridine. Therefore, a more active catalyst system is generally required.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | Inactive Catalyst | - Use a highly active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos).[1][4] - Ensure the use of high-purity, fresh catalyst and ligands. - If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0).[3] |
| Catalyst Inhibition | - The amino and pyridine nitrogens can inhibit the catalyst.[1][2] Consider using a ligand that is less susceptible to displacement. - In some cases, protection of the amino group may be necessary, although modern catalyst systems often tolerate free amines.[7][8] | |
| Inappropriate Base | - For Suzuki coupling, screen stronger bases like K₃PO₄ or Cs₂CO₃.[4] - For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOt-Bu or LHMDS.[9][10] | |
| Low Yield | Side Reactions | - Protodeboronation: Use anhydrous solvents and consider boronic esters.[1][2] - Dehalogenation: Ensure a strictly inert atmosphere and screen different solvents.[1] - Homocoupling: Thoroughly degas the reaction mixture.[1] |
| Suboptimal Temperature | - Aryl chlorides often require higher temperatures (80-110 °C) for efficient reaction.[4] | |
| Incorrect Solvent | - Screen aprotic polar solvents like 1,4-dioxane, toluene, or THF.[1][10] | |
| Formation of Multiple Byproducts | Over-reaction or Degradation | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Consider lowering the reaction temperature. |
| Reaction with Amino Group | - In Suzuki coupling, if the boronic acid has a reactive group, it might react with the 3-amino group. Ensure the boronic acid is compatible. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for the successful cross-coupling of this compound. Due to the less reactive nature of the C-Cl bond, highly active catalyst systems are recommended.
| Reaction Type | Palladium Source | Recommended Ligands | Typical Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, THF (often with water) | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, RuPhos, Xantphos | NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS | Toluene, THF, 1,4-Dioxane | 80 - 110 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting point and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)[1]
-
Pd₂(dba)₃ (1-2 mol%)[1]
-
SPhos (2-4 mol%)[1]
-
K₃PO₄ (2.0 equivalents)[1]
-
Anhydrous, degassed 1,4-dioxane[1]
-
Degassed water (optional, a small amount can be beneficial)[1]
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by a suitable method, such as column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general starting point and may require optimization.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)[10]
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)[10]
-
Base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equivalents)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or THF)[10]
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.[10]
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.[10]
-
Add this compound and the coupling amine to the mixture.[10]
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if LHMDS is used).
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method.
Visual Guides
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A troubleshooting workflow for optimizing the cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-6-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Chloro-6-methoxypyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity identification and management.
Issue 1: Presence of an Unexpected Isomer in the Final Product.
-
Question: After the final reduction step, I observe an isomeric impurity in my this compound product by HPLC and NMR. What could this impurity be and how can I avoid it?
-
Answer: A likely isomeric impurity is 2-Chloro-6-methoxypyridin-5-amine. This can arise if the initial nitration of 2-chloro-6-methoxypyridine is not completely regioselective, leading to the formation of 2-chloro-6-methoxy-5-nitropyridine alongside the desired 3-nitro isomer. The subsequent reduction of this 5-nitro isomer will yield the corresponding 5-amino impurity.
To minimize the formation of this impurity:
-
Control Nitration Temperature: Carefully control the temperature during the nitration reaction. Running the reaction at a lower temperature can enhance the regioselectivity towards the 3-position.
-
Purification of the Nitro Intermediate: It is highly recommended to purify the 2-chloro-6-methoxy-3-nitropyridine intermediate before proceeding to the reduction step. A patent suggests that recrystallization alone may be insufficient to remove all impurities.[1] A purification method involving treatment with an alkaline solution, such as aqueous potassium carbonate, has been shown to be effective in yielding high-purity 2-chloro-6-methoxy-3-nitropyridine.[1]
-
Issue 2: Incomplete Reduction of the Nitro Group.
-
Question: My final product shows a significant amount of the starting material, 2-chloro-6-methoxy-3-nitropyridine. How can I ensure the reduction goes to completion?
-
Answer: Incomplete reduction is a common issue. Several factors can contribute to this:
-
Choice of Reducing Agent: The choice and quality of the reducing agent are critical. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 over Pd/C).[2] Ensure the reducing agent is fresh and active.
-
Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Stoichiometry of the Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used.
-
Issue 3: Presence of Dehalogenated Impurities.
-
Question: I am observing impurities that appear to have lost the chlorine atom. How can this happen and how can I prevent it?
-
Answer: Dehalogenation can occur, particularly during the catalytic hydrogenation step for the reduction of the nitro group. The palladium catalyst can sometimes facilitate the hydrogenolysis of the C-Cl bond.
To mitigate dehalogenation:
-
Catalyst Selection: Use a catalyst that is less prone to causing dehalogenation. Sometimes, using a poisoned catalyst (e.g., Lindlar's catalyst) or a different metal catalyst can be beneficial.
-
Reaction Conditions: Control the reaction conditions carefully. Lowering the hydrogen pressure and reaction temperature can reduce the incidence of dehalogenation.
-
Alternative Reducing Agents: Consider using chemical reducing agents like tin(II) chloride, which are less likely to cause dehalogenation.[2]
-
Frequently Asked Questions (FAQs)
Synthesis and Impurity Formation
-
What is a common synthetic route for this compound? A common route starts from 2,6-dichloropyridine. The key steps are:
-
Nitration: Nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine.[2]
-
Methoxylation: Selective methoxylation of 2,6-dichloro-3-nitropyridine at the 6-position to yield 2-chloro-6-methoxy-3-nitropyridine.
-
Reduction: Reduction of the nitro group of 2-chloro-6-methoxy-3-nitropyridine to the corresponding amine.[2]
-
-
What are the potential impurities at each step?
-
Nitration: Over-nitration to form dinitro-species, or incomplete nitration leaving unreacted 2,6-dichloropyridine. Isomeric nitropyridines could also be formed.
-
Methoxylation: Incomplete reaction leading to residual 2,6-dichloro-3-nitropyridine. There is also a possibility of reaction at the 2-position or dimethoxylation, although the 6-position is generally more reactive.
-
Reduction: Incomplete reduction leaving the starting nitro compound. Side reactions such as dehalogenation (loss of the chloro group) or the formation of azo or azoxy compounds if the reaction conditions are not well-controlled.
-
Analytical Methods
-
What analytical techniques are recommended for purity assessment? A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities, including isomers.
-
Purification
-
What are effective methods for purifying the final product?
-
Recrystallization: A common and effective method for removing many impurities. The choice of solvent is crucial.
-
Column Chromatography: Can be used for more challenging separations of closely related impurities.
-
Acid-Base Extraction: As the product is an amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted into an organic solvent.
-
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique |
| 2,6-dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | Incomplete methoxylation | HPLC, GC-MS |
| 2-chloro-6-methoxy-5-nitropyridine | C₆H₅ClN₂O₃ | Non-regioselective nitration | HPLC, NMR |
| 6-methoxypyridin-3-amine | C₆H₈N₂O | Dehalogenation during reduction | HPLC, GC-MS, NMR |
| 2-chloro-6-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | Incomplete reduction | HPLC |
Experimental Protocols
Protocol 1: Purification of Crude 2-chloro-6-methoxy-3-nitropyridine
This protocol is adapted from a patented method for purifying the crude product from the nitration of 2-chloro-6-methoxypyridine.[1]
-
Suspension: Suspend the crude 2-chloro-6-methoxy-3-nitropyridine in water.
-
Alkaline Treatment: Add a solution of potassium carbonate to the suspension.
-
Stirring: Stir the mixture at a moderately elevated temperature (e.g., 30-40 °C) for several hours.
-
Isolation: Filter the solid product.
-
Washing: Wash the filtered product thoroughly with water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Reduction of 2-chloro-6-methoxy-3-nitropyridine with Tin(II) Chloride
This protocol is based on a general method for the reduction of nitroarenes.[2]
-
Dissolution: Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound. Maintain the temperature with an ice bath if the reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until the tin salts precipitate.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity management.
References
reaction condition optimization for N-arylation of 2-Chloro-6-methoxypyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 2-Chloro-6-methoxypyridin-3-amine, a common reaction in medicinal chemistry and materials science.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-arylation reaction, which is typically performed under palladium-catalyzed Buchwald-Hartwig conditions.
Issue 1: Low or No Product Yield
-
Q1: My reaction shows little to no conversion of the starting materials. What are the primary factors to investigate?
A1: Lack of product formation can be attributed to several factors related to the catalyst, reagents, or reaction environment. A systematic approach is recommended:
-
Catalyst Inactivity: The palladium catalyst is crucial. Ensure the pre-catalyst is from a reliable source or that the active Pd(0) species is generated effectively. Oxygen can deactivate the catalyst; therefore, all reagents and solvents must be thoroughly degassed, and the reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent Quality: Verify the purity of your this compound and the arylating agent. Solvents must be anhydrous, as water can interfere with the catalytic cycle and the base.
-
Incorrect Base or Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the amine. The solvent must be able to dissolve the reagents and not interfere with the reaction.[3]
-
Inappropriate Temperature: Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C.[1][2] If the temperature is too low, the reaction rate will be negligible.
-
-
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂, but the reaction isn't working. Why?
A2: Pd(II) sources require an initial reduction step to form the active Pd(0) catalyst.[4][5] While some amines or phosphine ligands can act as reducing agents, this process can be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or, more reliably, a commercially available pre-catalyst (e.g., a palladacycle G3 or G4 pre-catalyst) which forms the active L-Pd(0) species more cleanly and efficiently.[3]
-
Q3: The reaction starts but stalls before reaching completion. What could be the cause?
A3: Reaction stalling often points to catalyst degradation or inhibition.
-
Catalyst Decomposition: The active catalyst can decompose at high temperatures over long reaction times. Consider if the temperature can be lowered slightly or if a more stable ligand is needed.
-
Product Inhibition: In some cases, the product or a byproduct can coordinate to the palladium center, inhibiting further turnover. The iodide anion, if using an aryl iodide, has been shown to have an inhibitory effect.[4]
-
Insufficient Base: If the base is not strong enough or is consumed by side reactions, the crucial deprotonation of the amine will not occur, halting the catalytic cycle.
-
Issue 2: Formation of Side Products
-
Q1: I am observing a significant amount of hydrodehalogenation (replacement of chlorine with hydrogen) on my arylating agent. How can I prevent this?
A1: Hydrodehalogenation is a common side reaction. It can occur via a competing pathway where an amide intermediate undergoes beta-hydride elimination or through other reduction pathways.[6] To minimize this:
-
Optimize the Ligand: Use bulky, electron-rich phosphine ligands that favor reductive elimination of the C-N bond over competing pathways.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C).
-
Ensure Anhydrous Conditions: Water can be a proton source for this side reaction.
-
-
Q2: My desired product is contaminated with homocoupled products (biaryls). What is the cause and solution?
A2: Homocoupling of the aryl halide can occur, especially at higher temperatures or with certain catalyst systems. This is often a sign of a non-optimal catalytic cycle. Re-evaluating the ligand, base, and solvent combination is the best approach. Sometimes, lowering the catalyst loading can disfavor these side reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the Palladium-catalyzed N-arylation of this compound?
A1: The reaction typically follows the Buchwald-Hartwig amination catalytic cycle.[6][7] The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The aminopyridine coordinates to the palladium center, and a base removes the proton from the amine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[7]
-
-
Q2: How do I select the optimal components (catalyst, ligand, base, solvent) for this reaction?
A2: Component selection is key to success. While specific optimization is often required, the following provides a good starting point.
-
Palladium Source: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are highly recommended for their efficiency and reliability in activating the catalytic cycle.[7]
-
Ligand: For coupling an electron-rich aminopyridine with an aryl chloride, bulky, electron-donating biaryl phosphine ligands are generally the most effective. Ligands like XPhos, RuPhos, and BrettPhos are excellent choices.[8][9]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is very common and effective. Other options include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which can be milder alternatives if your substrate is base-sensitive.[1][9] Soluble organic bases like DBU can also be used to achieve a homogeneous reaction mixture.[8]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are the most commonly used solvents for this transformation.[1][9]
-
-
Q3: Can I use an arylboronic acid instead of an aryl halide for this N-arylation?
A3: Yes, N-arylation with arylboronic acids is also possible, known as the Chan-Evans-Lam (CEL) coupling.[10][11] This reaction is typically mediated by copper salts (like Cu(OAc)₂) instead of palladium and can often be run under milder, aerobic conditions.[11][12] However, palladium-catalyzed reactions are generally more common for aryl halides.
Data Presentation: Reaction Parameter Optimization
The following table summarizes common parameters and their typical influence on the N-arylation of halo-pyridines.
| Parameter | Conditions to Evaluate | Expected Outcome / Remarks |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald-Hartwig Pre-catalysts (G2, G3, G4) | Pre-catalysts often provide more reproducible and higher yields by ensuring efficient generation of the active Pd(0) species.[3] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, dppf | Bulky biaryl phosphine ligands (XPhos, RuPhos, etc.) are generally superior for coupling challenging substrates like aryl chlorides.[7][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃, DBU | NaOtBu is a strong and effective base. K₃PO₄ and Cs₂CO₃ are good, milder alternatives. Base strength and solubility are key factors.[1][4] |
| Solvent | Toluene, Dioxane, THF, DMF, DMSO | Toluene and dioxane are excellent first choices. Ensure the solvent is anhydrous and degassed.[1][2] The solvent should solubilize the reagents and the base.[3] |
| Temperature | Room Temp, 60 °C, 80 °C, 100 °C, 110 °C | Most reactions require heating (80-110 °C).[2] Optimization is needed to balance reaction rate against catalyst decomposition. |
| Catalyst Loading | 0.5 mol%, 1 mol%, 2 mol%, 5 mol% | Lower catalyst loadings are desirable but may require longer reaction times or higher temperatures. Start with 1-2 mol% for optimization. |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation
This protocol provides a starting point for the reaction. Amounts should be adjusted based on the specific arylating agent and optimization results.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Adding Reactants: Add this compound (1.0 equiv.) and the aryl halide (1.1-1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Remove the tube from the glovebox, connect it to a Schlenk line, and add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-arylated product.
Visualizations
Caption: General experimental workflow for N-arylation.
Caption: Troubleshooting decision tree for N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper complexes for the chemoselective N-arylation of arylamines and sulfanilamides via Chan-Evans-Lam cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of 2-Chloro-6-methoxypyridin-3-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Chloro-6-methoxypyridin-3-amine under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is generally stable under standard ambient conditions. Care should be taken to avoid contact with skin and eyes, and appropriate personal protective equipment (PPE) should be worn during handling.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be hydrolysis of the chloro group, N-oxidation of the pyridine ring nitrogen or the exocyclic amine, and potential demethylation of the methoxy group under harsh acidic conditions.
Q3: Can this compound participate in side reactions during palladium-catalyzed cross-coupling reactions?
A3: Yes, common side reactions include hydrodehalogenation (replacement of the chlorine atom with hydrogen), homocoupling of the starting material or the coupling partner, and potential coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes inhibit the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation: The pyridine nitrogen and/or the amino group may coordinate to the palladium center, inhibiting catalytic activity. | - Screen different palladium precursors and ligands. Sterically hindered ligands can sometimes mitigate this issue.- Consider using a higher catalyst loading. |
| Hydrodehalogenation Side Reaction: The chloro group is replaced by a hydrogen atom, leading to a dehalogenated byproduct. | - Ensure strictly anaerobic conditions, as some sources of hydride can be adventitious.- Use a non-protic solvent and a non-hydroxide base if possible. |
| Homocoupling of Starting Materials: Formation of biphenyl or bipyridyl byproducts. | - Optimize the reaction temperature; lower temperatures may reduce homocoupling.- Ensure slow addition of the boronic acid or other coupling partner. |
| Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved, leading to a sluggish reaction. | - Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. |
Issue 2: Formation of Unexpected Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Chloro Group: Presence of water in the reaction mixture can lead to the formation of the corresponding pyridone. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| N-Oxidation: The pyridine nitrogen or the amino group can be oxidized, especially in the presence of oxidizing agents or air at elevated temperatures. | - Degas the reaction mixture and maintain an inert atmosphere.- Avoid using oxidizing reagents unless intended. |
| Degradation under Acidic or Basic Conditions: The compound may not be stable to the pH conditions of the reaction or workup. | - Perform a preliminary stability test of the starting material under the planned reaction conditions without the other reagents.- Neutralize the reaction mixture promptly during workup. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Stressing Condition | Potential Degradation Product(s) | Factors Influencing Rate |
| Hydrolysis | Acidic or Basic Conditions, High Temperature | 6-methoxy-3-aminopyridin-2(1H)-one | pH, Temperature, Water Content |
| N-Oxidation | Oxidizing Agents (e.g., H₂O₂), Air & Heat | This compound-N-oxide | Concentration of Oxidant, Temperature |
| Demethylation | Strong Acid (e.g., HBr, HI), High Heat | 2-Chloro-3-amino-6-hydroxypyridine | Acid Strength, Temperature |
| Photodegradation | UV or Visible Light Exposure | Complex mixture of products | Wavelength and Intensity of Light |
Experimental Protocols
The following are representative protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stress testing of chemical substances.
Protocol 1: Stability Assessment under Acidic and Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Stress Conditions:
-
For acidic stress, mix equal volumes of the stock solution and 0.1 M HCl.
-
For basic stress, mix equal volumes of the stock solution and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60 °C).
-
-
Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Protocol 2: Stability Assessment under Oxidative Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
Mix equal volumes of the stock solution and the 3% H₂O₂ solution.
-
Keep the solution at room temperature, protected from light.
-
-
Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Analyze the samples by a stability-indicating HPLC method.
-
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Monitoring 2-Chloro-6-methoxypyridin-3-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-Chloro-6-methoxypyridin-3-amine.
Physicochemical Properties
A clear understanding of the analyte's properties is crucial for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95-97°C | [1] |
| General Stability | Stable under standard conditions, but may react with strong nucleophiles or electrophiles. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions with this compound?
The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For structural confirmation of products and byproducts, mass spectrometry is coupled with chromatography (LC-MS or GC-MS).[3] The choice depends on factors like the volatility of the compounds, the need for quantitative data, and the available equipment.[3]
Q2: How do I choose the best analytical technique for my reaction?
Selecting the right technique is critical for obtaining reliable data.
-
For rapid, qualitative checks at the bench, Thin-Layer Chromatography (TLC) is highly effective.[3]
-
For accurate quantification of reactants and products, HPLC and GC are the preferred methods.[3]
-
For volatile and thermally stable compounds , GC or GC-MS is most suitable.[3]
-
For a wide range of polar and non-polar compounds , HPLC is a versatile choice.[3]
-
For detailed structural information and non-invasive monitoring, NMR spectroscopy is unparalleled.[3][4]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for monitoring these reactions. However, the basic nature of the pyridine ring can lead to challenges.
Q3: My peaks for this compound are tailing. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[5] It is primarily caused by a secondary interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[5]
Solutions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate).[5] This protonates the silanol groups, minimizing their interaction with the basic analyte.[5] Be cautious of buffer precipitation if using high concentrations of acetonitrile (ACN).[5]
-
Use Mobile Phase Additives: Add a competing base, like triethylamine (TEA), at a low concentration (e.g., 5-10 mM).[5] TEA will preferentially interact with the active silanol sites, shielding them from your analyte.[5]
-
Change the Column: Use a modern, high-purity silica column that is end-capped to minimize available silanol groups. Alternatively, a pH-stable column (e.g., hybrid or polymer-based) can be used at a high pH where the pyridine is neutral.[5]
Q4: I am seeing poor resolution between my starting material and a byproduct. How can I improve separation?
Poor resolution can be addressed by systematically optimizing your method.[6]
-
Optimize the Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Small changes to the mobile phase pH can also alter the ionization and retention of your compounds, improving selectivity.[5]
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a column with a different stationary phase chemistry, such as phenyl or cyano, can provide alternative interaction mechanisms and improve separation.[5]
-
Decrease Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm) increases efficiency and resolution, but requires a UHPLC system capable of handling higher backpressures.[5]
Troubleshooting Guide: Gas Chromatography (GC/GC-MS)
GC is suitable for analyzing this compound if the compound and its reaction partners are sufficiently volatile and thermally stable.
Q5: I am not seeing a peak, or the peak is very broad and tailing. What's happening?
Aromatic amines can be challenging to analyze by GC due to their polarity and potential for thermal degradation.[7]
-
Adsorption: The primary amino group can interact strongly with active sites in the GC inlet liner or on the column itself, leading to peak tailing and potential sample loss.[8]
-
Thermal Degradation: The compound may be degrading in the high-temperature injector port.
Solutions:
-
Derivatization: This is often the most effective solution. Converting the polar amine group to a less polar, more volatile derivative (e.g., a silyl derivative using BSTFA) can dramatically improve peak shape and thermal stability.[8][9]
-
Use Deactivated Supplies: Ensure you are using a fresh, deactivated inlet liner and a high-quality, low-bleed column designed for amine analysis.
-
Optimize Temperatures: Lower the injector temperature to the minimum required for efficient volatilization to reduce the risk of thermal degradation.
| Problem | Potential Cause | Recommended Solution |
| Broad, Tailing Peaks | Analyte adsorption in the inlet or on the column.[8] | Derivatize the sample (e.g., silylation). Use a deactivated inlet liner. |
| No Peak / Low Signal | Thermal degradation in the injector.[7] | Lower the injector temperature. Consider derivatization to improve stability. |
| Poor Reproducibility | Inconsistent injection volume; active sites in the inlet. | Use an autosampler for consistent injections. Replace the inlet liner and septum. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.
-
Detection: UV detector set at a wavelength where both starting material and product absorb (e.g., 254 nm).
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 20 µL) from the reaction.
-
Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent (e.g., 50:50 water:acetonitrile) in an HPLC vial. This stops the reaction and prepares the sample for injection.[3]
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
Protocol 2: NMR Spectroscopy for Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known quantity of an internal standard—a compound that is stable under the reaction conditions and has a resonance that does not overlap with reactant or product signals.
-
Initial Spectrum (T=0): Acquire a quantitative ¹H NMR spectrum before initiating the reaction. This provides the initial ratio of starting material to the internal standard.
-
Reaction Initiation: Start the reaction within the NMR tube (if conditions permit) or run the reaction externally and take timed aliquots.
-
Data Acquisition: Acquire spectra at regular time intervals throughout the reaction.[10][11]
-
Data Processing:
-
Process each spectrum identically (phasing, baseline correction).
-
For each time point, integrate a well-resolved peak corresponding to the starting material, a peak for the product, and the peak for the internal standard.
-
Calculate the conversion by comparing the integral of the starting material (or product) to the integral of the stable internal standard over time.
-
References
- 1. Page loading... [guidechem.com]
- 2. Buy 2-Chloro-6-methoxypyridin-4-amine (EVT-1717636) | 1008304-85-5 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jfda-online.com [jfda-online.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
troubleshooting guide for the synthesis of 2-Chloro-6-methoxypyridin-3-amine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-6-methoxypyridin-3-amine and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low yields in the final amination step. What are the potential causes and solutions?
A1: Low yields in the amination of a di-substituted pyridine ring can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions.
-
-
Steric hindrance: The presence of substituents on the pyridine ring can sterically hinder the approach of the amine.
-
Solution: If using a bulky amine, consider switching to a smaller aminating agent. Alternatively, using a stronger base or a catalyst might be necessary to facilitate the reaction.
-
-
Decomposition of the product: The product might be unstable under the reaction or workup conditions.
-
Solution: Perform the reaction at a lower temperature and ensure the workup is done quickly and at a low temperature. An acid-base extraction can be a milder purification method than column chromatography.[1]
-
Q2: My purified product contains a significant amount of an impurity that I am struggling to remove. How can I identify and remove it?
A2: The presence of persistent impurities is a common challenge. Here's a systematic approach to address this:
-
Impurity Identification:
-
Characterize the impurity using techniques like LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Common impurities could be starting materials, regioisomers, or byproducts from side reactions.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common purification method. For basic compounds like aminopyridines that can streak on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[1][2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities. Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has the opposite solubility profile.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an aqueous acidic phase, leaving neutral or acidic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.[1]
-
Q3: During the chlorination step of a methoxypyridine precursor, I am observing the formation of multiple chlorinated products. How can I improve the selectivity?
A3: Lack of selectivity in chlorination is often due to the reaction conditions being too harsh or the directing effects of the substituents.
-
Milder Chlorinating Agents: Instead of using harsh reagents like POCl3/PCl5, consider milder alternatives. For some substrates, N-chlorosuccinimide (NCS) can offer better selectivity.
-
Temperature Control: Running the reaction at a lower temperature can significantly improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: If there are other reactive sites on the molecule, consider using protecting groups to prevent unwanted side reactions.
Data Presentation
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction, side reactions, product decomposition. | Optimize reaction time and temperature, use milder reagents, ensure rapid and cold workup. | Increased yield of the desired product. |
| Impurity | Unreacted starting materials, regioisomers, byproducts. | Re-purify by column chromatography with a modified eluent, recrystallization, or acid-base extraction. | Product purity >98%. |
| Poor Selectivity | Harsh reaction conditions, multiple reactive sites. | Use milder reagents, lower the reaction temperature, employ protecting groups. | Formation of the desired isomer as the major product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific analogs.
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, slowly add 2,6-dichloropyridine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated 2,6-dichloro-3-nitropyridine, wash with cold water until the filtrate is neutral, and dry.
Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the mixture to 35-40 °C and monitor the reaction by TLC.[3]
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-6-methoxy-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Suspend 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride in water, or perform catalytic hydrogenation using Pd/C.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound. To prevent tailing of the amine on the silica gel, it is recommended to add 0.5-1% triethylamine to the eluent.[1]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Decision workflow for the purification of aminopyridine analogs.
References
Validation & Comparative
Structural Elucidation of 2-Chloro-6-methoxypyridin-3-amine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. This guide provides a comparative overview of the structural confirmation of 2-chloro-6-methoxypyridin-3-amine derivatives, with a focus on X-ray crystallography as the definitive method for solid-state structural analysis.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing. This guide leverages crystallographic data from analogous compounds to offer a comparative framework.
Comparative Crystallographic Data of Related Pyridine and Pyrimidine Derivatives
The following table summarizes key crystallographic parameters for compounds structurally related to this compound. This data serves as a reference for predicting the structural characteristics of novel derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 4-Chloro-6-methoxypyrimidin-2-amine | C₅H₆ClN₃O | Monoclinic | P2₁/c | 3.7683(2) | 16.4455(2) | 10.7867(2) | 94.550(1) | 666.36(4) | [1][2] |
| 3-Chloropyridin-2-amine | C₅H₅ClN₂ | Monoclinic | P2₁/n | 11.149(8) | 5.453(4) | 9.844(7) | 90.581(12) | 598.5(7) | [3] |
| (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine | C₂₅H₂₀ClN₃O | Monoclinic | P2₁/c | 13.977(3) | 11.096(2) | 13.842(3) | 108.85(3) | 2033.8(7) | [4] |
| N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide | C₁₉H₁₃ClF₂N₂O₂ | Monoclinic | P2₁/c | 7.3789(5) | 10.9783(7) | 22.0121(14) | 95.842(2) | 1775.1(2) | [5] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of this compound derivatives based on standard practices reported for similar compounds.[1][3][4][5]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents for recrystallization include dichloromethane, ethanol, or mixtures of ethyl acetate and petroleum ether.[3][5]
-
The process is carried out at room temperature over several days to weeks.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a CCD area detector, such as a Bruker SMART APEXII.[1]
-
Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.
-
The crystal is maintained at a low temperature, often 100 K, during data collection to minimize thermal vibrations.[1]
-
A series of diffraction images are collected by rotating the crystal through different angles.
3. Data Reduction and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[1]
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods, often employing software packages like SHELXS.[3]
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares on F².
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
-
The final refined structure is validated using tools like checkCIF.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the structural confirmation of a crystalline compound using X-ray crystallography.
Caption: Workflow of single-crystal X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, other spectroscopic and analytical techniques are crucial for characterization in solution and for bulk material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure in solution, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) and Raman Spectroscopy: Used to identify functional groups present in the molecule.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze the crystallinity and phase purity of a bulk sample.[6]
References
- 1. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
comparative reactivity of 2-Chloro-6-methoxypyridin-3-amine and its isomers
A Comparative Guide to the Reactivity of 2-Chloro-6-methoxypyridin-3-amine and Its Positional Isomers
For researchers and professionals in drug development, the selection of appropriately substituted heterocyclic starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of different isomers is paramount. This guide provides a comparative analysis of the predicted reactivity of this compound and its key positional isomers, focusing on two of the most common and vital transformations in pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyridine derivatives is largely governed by the electronic influence of the ring nitrogen atom. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This activation is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. At these positions, the negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be effectively stabilized by resonance involving the electronegative nitrogen atom. In contrast, the meta (3- and 5-) positions do not benefit from this resonance stabilization, rendering them significantly less reactive in SNAr reactions.[1][2]
For Suzuki-Miyaura coupling, the reactivity is influenced by the ease of the oxidative addition of the C-Cl bond to the palladium(0) catalyst. This step is generally favored at more electron-deficient carbon centers.[1]
Comparative Reactivity Analysis
Based on these principles, we can predict the relative reactivity of this compound and its isomers where the positions of the chloro and amino groups are varied.
| Compound Name | Isomer Position of Chlorine | Predicted SNAr Reactivity | Predicted Suzuki-Miyaura Reactivity |
| This compound | 2- (ortho) | High | High |
| 4-Chloro-6-methoxypyridin-2-amine | 4- (para) | High | High |
| 5-Chloro-6-methoxypyridin-3-amine | 5- (meta) | Low | Low |
Note: The methoxy and amine groups, being electron-donating, will have a secondary electronic influence on the reactivity. However, the position of the chlorine atom relative to the ring nitrogen is the dominant factor.
Experimental Protocols
The following are generalized protocols that can be adapted to compare the reactivity of the isomers. It is recommended to run the reactions in parallel under identical conditions for a direct comparison.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative reaction with a common nucleophile, such as morpholine.
Materials:
-
Chloro-methoxypyridin-amine isomer (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry reaction vial, add the chloro-methoxypyridin-amine isomer, potassium carbonate, and a magnetic stir bar.
-
Add DMSO followed by morpholine.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress at regular intervals using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standard procedure for coupling with a representative boronic acid.[1][3]
Materials:
-
Chloro-methoxypyridin-amine isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium carbonate (2.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask, combine the chloro-methoxypyridin-amine isomer, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative reactivity study.
Caption: Generalized workflow for comparing isomer reactivity.
Signaling Pathway Example: Kinase Inhibition
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors. These inhibitors often act by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that can lead to cell proliferation.[4][5]
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Chloro-6-methoxypyridin-3-amine and Other Substituted Pyridines
A comprehensive evaluation of the biological activities of substituted pyridine scaffolds reveals a rich landscape of therapeutic potential. While direct experimental data on the biological activity of 2-Chloro-6-methoxypyridin-3-amine remains limited, a comparative analysis based on the structure-activity relationships (SAR) of analogous compounds suggests its potential as a valuable candidate in anticancer, anti-inflammatory, and antimicrobial research. This guide provides an objective comparison of the performance of various substituted pyridines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The pyridine ring, a fundamental heterocyclic structure, is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block in medicinal chemistry. The biological activity of pyridine derivatives can be significantly modulated by the nature and position of various substituents on the ring. This guide will delve into the known anticancer, anti-inflammatory, and antimicrobial activities of substituted pyridines to infer the potential of this compound.
Anticancer Activity: A Tale of Substitution Patterns
Numerous studies have highlighted the potent anticancer activities of substituted pyridine derivatives. The presence of specific functional groups on the pyridine ring can significantly influence their cytotoxic efficacy against various cancer cell lines.
A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549). The structure-activity relationship of these compounds indicates that the nature and position of substituents on the 4-aryl ring are crucial for their biological activity. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance anticancer activity.
Similarly, 2,4,6-trisubstituted pyridine derivatives bearing thiazole, pyrazole, and triazole moieties have exhibited potent in vitro cytotoxicity against a wide range of cell lines, with particular efficacy against renal and prostate cancer cells.[1] The proposed mechanism of action for some of these compounds involves the inhibition of histone deacetylase and the inhibition of p53 ubiquitination.[1]
Table 1: Anticancer Activity of Selected Substituted Pyridines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HCT-116 | 2.1 | |
| 4-(4-Methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | MCF-7 | 3.5 | |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [3] |
| Pyrimidodiazepine 16c | Various (NCI-60) | Potent Cytotoxicity | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia (CCRF-CEM) | Growth % -51.41 | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted pyridines have also emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators.
For instance, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[6][7] The anti-inflammatory activity of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[6][7]
Furthermore, a series of 2-amino-5-chloropyridine-4-carboxamides have been identified as potent inhibitors of IKK-2, a key kinase in the NF-κB signaling pathway, which plays a central role in inflammation.[8] This highlights the potential of aminopyridine derivatives in modulating inflammatory responses.
The 3-amino group in this compound is a key feature that suggests potential anti-inflammatory activity, drawing parallels to other active aminopyridine derivatives.
Table 2: Anti-inflammatory Activity of Selected Substituted Pyridines
| Compound/Derivative | Animal Model/Assay | Activity | Reference |
| 3-Hydroxy pyridine-4-one Derivative A | Carrageenan-induced paw edema (rat) | 67% inhibition at 20 mg/kg | [6] |
| 3-Hydroxy pyridine-4-one Derivative C | Croton oil-induced ear edema (mouse) | 50% inhibition at 200 mg/kg | [6] |
| 2-Amino-5-chloropyridine-4-carboxamides | IKK-2 Inhibition | Potent cellular activity | [8] |
| 4-Indolyl-2-arylaminopyrimidine 6h | LPS-induced ALI (mouse) | Reduced inflammatory cell infiltration | [6] |
Antimicrobial Activity: Combating Microbial Resistance
The pyridine scaffold is a common feature in many antimicrobial agents, and various substitutions on the ring have been shown to yield potent antibacterial and antifungal compounds.
For example, a series of 6-Chloro-pyridin-2-yl-amine derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[9] The presence of a chloro group at the 6-position appears to be a favorable feature for antimicrobial activity.
Furthermore, novel pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[10] Structure-activity relationship studies of these compounds have provided insights into the chemical features responsible for their antimicrobial properties.[10]
The 2-chloro substitution in this compound aligns with the structural features of other antimicrobial chloropyridine derivatives, suggesting its potential in this therapeutic area.
Table 3: Antimicrobial Activity of Selected Substituted Pyridines
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Chloro-pyridin-2-yl-amine derivative 3a | Staphylococcus aureus | - | [9] |
| 6-Chloro-pyridin-2-yl-amine derivative 3f | Escherichia coli | - | [9] |
| Pyridine derivative 12a | E. coli | 0.0195 | [10] |
| Pyridine derivative 12a | B. mycoides | <0.0048 | [10] |
| Pyridine derivative 15 | C. albicans | 0.039 | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.
Caption: Workflow for MTT Cell Viability Assay.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[4][12][13][14][15]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds, vehicle, or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17][18][19][20]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related substituted pyridines provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro, methoxy, and amino groups on the pyridine ring suggests the possibility of anticancer, anti-inflammatory, and antimicrobial activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro screening against a panel of cancer cell lines, assessment of its anti-inflammatory properties in relevant cellular and animal models, and determination of its antimicrobial spectrum are crucial next steps. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of substituted pyridines, ultimately guiding the design of more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship (SAR) of anti-inflammatory compounds targeting specific pathways - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. protocols.io [protocols.io]
Spectroscopic Differentiation of 2-Chloro-6-methoxypyridin-3-amine Isomers: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic analysis for the differentiation of 2-chloro-6-methoxypyridin-3-amine and its positional isomers. Targeted at researchers, scientists, and professionals in drug development, this document outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for the unambiguous identification of these compounds.
The correct identification of isomers is a critical step in pharmaceutical and chemical research, as different isomers can exhibit varied biological activities and toxicological profiles. This guide leverages established spectroscopic principles to predict and compare the spectral characteristics of this compound and its key isomers, providing a foundational tool for compound verification.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound and four of its potential isomers. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | δ -NH₂ (ppm) |
| This compound | - | - | ~7.2-7.4 (d) | ~6.7-6.9 (d) | - | ~3.9 | ~4.0 (br s) |
| 4-Chloro-6-methoxypyridin-3-amine | ~8.0 (s) | - | - | ~6.8 (s) | - | ~3.9 | ~4.1 (br s) |
| 5-Chloro-6-methoxypyridin-3-amine | ~7.9 (d) | - | ~7.1 (d) | - | - | ~3.9 | ~3.9 (br s) |
| 6-Chloro-2-methoxypyridin-3-amine | - | - | ~7.3 (d) | ~6.9 (d) | - | ~4.0 | ~4.2 (br s) |
| 2-Chloro-6-methoxypyridin-4-amine | ~6.5 (s) | ~6.7 (s) | - | - | - | ~3.8 | ~4.5 (br s) |
d = doublet, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| This compound | ~145 | ~138 | ~125 | ~110 | ~158 | ~54 |
| 4-Chloro-6-methoxypyridin-3-amine | ~148 | ~139 | ~135 | ~108 | ~159 | ~54 |
| 5-Chloro-6-methoxypyridin-3-amine | ~140 | ~140 | ~124 | ~120 | ~157 | ~54 |
| 6-Chloro-2-methoxypyridin-3-amine | ~155 | ~137 | ~126 | ~112 | ~142 | ~53 |
| 2-Chloro-6-methoxypyridin-4-amine | ~147 | ~108 | ~150 | ~106 | ~160 | ~53 |
Table 3: Predicted IR Spectroscopic Data (Solid, cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C=C, C=N Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~3450, ~3350 | ~3100-3000 | ~1620, 1580, 1470 | ~1250, 1030 | ~780 |
| Isomers | Similar | Similar | Variations in 1620-1450 region | Similar | Variations in 850-750 region |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] | Isotope Pattern |
| This compound | 158/160 | 143/145 ([M-CH₃]⁺), 129/131 ([M-CHO]⁺), 114 ([M-CH₃-HCN]⁺) | M⁺ and M+2 peaks in ~3:1 ratio |
| Isomers | 158/160 | Variations in fragment intensities | M⁺ and M+2 peaks in ~3:1 ratio |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added and averaged.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Average approximately 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample as a thin film.[1] Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add and average 32 scans to obtain a high-quality spectrum. A background spectrum should be recorded and automatically subtracted.[2]
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 using a quadrupole mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.
Visualization of Analytical Workflow
Caption: Spectroscopic analysis workflow for isomer differentiation.
This guide provides a foundational framework for the spectroscopic differentiation of this compound isomers. While the provided data is based on predictive analysis, it offers a robust starting point for researchers in the field. Experimental verification is recommended for definitive structural confirmation.
References
comparing the efficacy of different catalysts for 2-Chloro-6-methoxypyridin-3-amine couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. As a versatile building block, 2-Chloro-6-methoxypyridin-3-amine offers reactive sites for introducing diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The chlorine atom serves as a handle for C-C and C-N bond formation, while the amino group can influence the ring's electronic properties. The selection of an appropriate catalyst is critical for achieving high yields and overcoming the challenges associated with less reactive chloro-heteroarenes.
This guide provides an objective comparison of catalyst efficacy for several key cross-coupling reactions involving this compound and its analogs, supported by experimental data from relevant literature.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions under inert conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or ester.[1] Given the lower reactivity of aryl chlorides, the choice of a palladium catalyst with a specialized, bulky electron-rich phosphine ligand is crucial for achieving high yields.[1]
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 12-24 | 70-95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 12-18 | 75-90 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 100-110 | 16 | 60-85 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 85-100 | 12 | 70-90 |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF / H₂O | 120 (MW) | 0.2 | ~80 |
Note: Data is compiled from reactions on various chloropyridine substrates to provide representative conditions.[2][3][4] Yields are highly substrate-dependent.
Catalytic Cycle for Suzuki-Miyaura Coupling
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of a chloropyridine with an arylboronic acid.[1][2]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe. The typical reaction concentration is 0.1–0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the chloropyridine with primary or secondary amines.[5] This transformation is highly valuable for synthesizing N-aryl pyridinamines. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, necessitating the use of specialized, bulky, and electron-rich phosphine ligands.[6]
Catalyst Performance Comparison for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 6-18 | 85-95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 80-100 | 8-18 | 65-90 |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | H₂O or Solvent-free | 100 | 4-16 | 70-90 |
| Pd(OAc)₂ / Josiphos Ligand | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.5-2 | 60-85 |
| Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 65-85 |
Note: Data is compiled from reactions on various (hetero)aryl chlorides.[5][7][8][9] Yields are highly dependent on the amine coupling partner.
Catalytic Cycle for Buchwald-Hartwig Amination
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted for the amination of aryl chlorides.[8]
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Stir for 5-10 minutes to form the active catalyst. Add this compound (1.0 equiv.) and the amine coupling partner (1.2–1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6–18 hours).
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira and Heck Couplings
While less commonly documented for this specific substrate, Sonogashira and Heck couplings are powerful C-C bond-forming reactions that expand the synthetic possibilities.
-
Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[10] Copper-free and amine-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11]
-
Heck Reaction: This reaction involves the coupling of the chloropyridine with an alkene, such as an acrylate or styrene, to form a substituted alkene.[12] The reaction typically requires a palladium catalyst and a base.[12]
Representative Conditions for Sonogashira and Heck Reactions
Sonogashira Coupling of Aryl Halides
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | RT - 60 | 75-95 |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | 1,4-Dioxane | RT | 70-90 |
| Pd/CuFe₂O₄ | (Internal) | K₂CO₃ | Ethanol | 70 | 80-98 |
Note: Data compiled from various aryl halides.[10][11][13] Conditions may require significant optimization for chloropyridines.
Heck Coupling of Aryl Halides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 | 70-90 | | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | H₂O / DMF | 80 | 80-95 | | Pd(OAc)₂ (ligand-free) | K₂CO₃ | NMP | 120-140 | 65-85 |
Note: Data compiled from various aryl halides.[12][14][15] NHC = N-Heterocyclic Carbene.
Experimental Protocols
General Protocol: Sonogashira Coupling (Copper-Free) [11]
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 2.5 mol%), the ligand (e.g., cataCXium A, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at room temperature until completion, monitoring by TLC/LC-MS.
-
Work up by filtering through a pad of celite, concentrating the filtrate, and purifying by chromatography.
General Protocol: Heck Reaction [14]
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if used), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the alkene (1.5 equiv.) and a degassed polar aprotic solvent (e.g., DMF).
-
Heat the mixture to 80-120 °C until the starting material is consumed.
-
Cool the reaction, extract with an organic solvent, wash with water and brine, and concentrate.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. ijnc.ir [ijnc.ir]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to 2-Chloro-6-methoxypyridin-3-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. We will explore an established multi-step synthesis and compare it with a newer, more streamlined approach, offering insights into their respective efficiencies and potential for scale-up.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the construction of a substituted pyridine ring, followed by the introduction and manipulation of functional groups. The traditional approach relies on a well-established sequence of nitration, nucleophilic substitution, and reduction. A more recent modification focuses on improving the final reduction step, a critical transformation that can impact overall yield and purity.
Established Synthetic Route
The established synthesis of this compound is a four-step process commencing with the commercially available 2,6-dichloropyridine. This linear sequence involves nitration, selective ammonolysis, methoxylation, and a final reduction of the nitro group.
Caption: Established four-step synthesis of this compound.
Experimental Protocols for the Established Route
Step 1: Nitration of 2,6-Dichloropyridine
2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is heated to introduce a nitro group at the 3-position of the pyridine ring.
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine
The resulting 2,6-dichloro-3-nitropyridine undergoes selective ammonolysis.[1] One of the chlorine atoms is displaced by an amino group by treatment with aqueous ammonia in a suitable solvent like methanol.[1]
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
The remaining chlorine atom is substituted with a methoxy group using sodium methoxide in methanol.[2] This step yields 2-amino-6-methoxy-3-nitropyridine.[2]
Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine
The final step is the reduction of the nitro group to an amine. A common method involves the use of a metal reducing agent, such as stannous chloride dihydrate, in an acidic medium like concentrated hydrochloric acid.[2]
A New Approach: Catalytic Hydrogenation
A significant improvement to the established route involves the final reduction step. While metal-based reductions are effective, they can sometimes lead to product contamination with metal residues and generate stoichiometric amounts of waste. A newer, greener alternative is the use of catalytic hydrogenation.
Caption: Comparison of the final reduction step in the two synthetic routes.
Experimental Protocol for the New Route (Final Step)
Step 4 (Alternative): Catalytic Hydrogenation of 2-Amino-6-methoxy-3-nitropyridine
2-Amino-6-methoxy-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.
Performance Comparison
The following table summarizes the key performance indicators for the final reduction step of both the established and the new synthetic routes.
| Parameter | Established Route (Metal Reduction) | New Route (Catalytic Hydrogenation) |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂) | Hydrogen gas (H₂) with Pd/C catalyst |
| Typical Yield | ~85% | >95% |
| Purity | Good, but may require purification to remove metal salts | Excellent, often requires minimal purification |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Neutralization and extraction | Filtration to remove catalyst |
| Safety & Environmental | Use of strong acid, generation of metal waste | Use of flammable hydrogen gas |
Conclusion
Both the established and the new synthetic routes provide viable pathways to this compound. The established route is robust and utilizes readily available reagents. However, the work-up can be cumbersome, and the use of stoichiometric metal reducing agents raises environmental concerns.
The new approach, employing catalytic hydrogenation for the final reduction step, offers several advantages, including higher yields, improved purity, shorter reaction times, and a more environmentally friendly profile. While the initial investment in a hydrogenation setup and the handling of hydrogen gas require appropriate safety measures, the benefits in terms of process efficiency and product quality make it an attractive alternative for the synthesis of this compound, particularly for larger-scale production in the pharmaceutical and agrochemical industries. The choice of route will ultimately depend on the specific requirements of the laboratory or manufacturing facility, including scale, cost considerations, and available equipment.
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of 2-Aryl-6-methoxypyridin-3-amines
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Among the most powerful tools for forging carbon-carbon bonds to a pyridine core are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an objective, data-driven comparison of these two indispensable methods for the arylation of 2-Chloro-6-methoxypyridin-3-amine, a common scaffold in pharmaceutical development.
While both the Suzuki and Stille couplings are workhorse reactions in the synthetic chemist's arsenal, they present distinct advantages and disadvantages concerning reaction conditions, substrate scope, and overall efficiency. This comparative analysis aims to provide the necessary insights for selecting the optimal coupling strategy for your specific research needs.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for the Suzuki and Stille couplings of this compound and its analogs, drawing from the available scientific literature. It is important to note that while data for Suzuki coupling of similar substrates is available, specific experimental data for the Stille coupling of this compound is less prevalent. Therefore, the data for the Stille coupling is based on general conditions for chloropyridines and related heteroaryl chlorides.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%)[1] |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃ | PPh₃, AsPh₃ |
| Base/Additive | K₃PO₄, Cs₂CO₃, K₂CO₃ | Often no base required; Cu(I) salts can be used as additives |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, THF |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 8-24 hours |
Delving Deeper: A Comparative Overview
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent Toxicity | Boronic acids are generally considered to have low toxicity. | Organotin reagents are highly toxic and require careful handling and disposal. |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially under harsh conditions. | Organostannanes are generally stable to air and moisture. |
| Byproduct Removal | Boron-containing byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to remove and may require specific purification techniques. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, with high tolerance for a wide range of functional groups. |
| Commercial Availability | A vast array of boronic acids are commercially available. | A good selection of organostannanes is commercially available, though less diverse than boronic acids. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the Suzuki-Miyaura and Stille coupling of this compound. Researchers should note that optimization of these conditions may be necessary to achieve the best results for their specific arylating agent.
Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol provides a general procedure for the Stille coupling of this compound.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these two powerful reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: A comparative illustration of the catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Workflow: A Generalized Approach
The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling reactions, applicable to both Suzuki and Stille methodologies.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion: Making the Right Choice
For the arylation of this compound, both the Suzuki-Miyaura and Stille couplings offer viable and high-yielding pathways. The choice between the two often comes down to a balance of practical considerations.
The Suzuki-Miyaura coupling is generally the preferred method due to the low toxicity of boronic acids and the ease of byproduct removal. The vast commercial availability of diverse boronic acids also makes it a highly attractive option for library synthesis and rapid exploration of structure-activity relationships.
The Stille coupling , while hampered by the toxicity of organotin reagents and the challenges of byproduct removal, remains a powerful alternative. Its key advantage lies in the exceptional stability of organostannanes and their tolerance to a wide array of functional groups, which can be crucial when dealing with complex or sensitive substrates.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the scale of the reaction, and the available resources for purification and waste disposal. This guide provides the foundational knowledge to make an informed decision and to successfully implement either of these powerful cross-coupling reactions in your research endeavors.
References
Navigating the Structure-Activity Landscape of 2-Chloro-6-methoxypyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Chloro-6-methoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the design of potent and selective kinase inhibitors. Understanding the structure-activity relationships (SAR) of its derivatives is crucial for optimizing lead compounds and developing novel therapeutics. This guide provides a comparative analysis of SAR studies on analogous substituted pyridine derivatives, offering insights into the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.
Data Presentation: Comparative SAR of Substituted Pyridine Analogs
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related pyridine derivatives. The following tables summarize the quantitative data from various studies, highlighting the impact of substitutions at different positions of the pyridine ring on the inhibition of key protein kinases.
Table 1: SAR of 2-Anilinopyridine Derivatives as Wee1 Kinase Inhibitors
| Compound | R1 (at 6-phenyl) | R2 (at 2-anilino) | Wee1 IC50 (µM) | c-Src IC50 (µM) | Selectivity (c-Src/Wee1) |
| 1a | H | H | >100 | 1.8 | - |
| 1b | 4-F | H | 50 | 0.4 | 0.008 |
| 1c | 4-Cl | H | 30 | 0.3 | 0.01 |
| 1d | H | 4-morpholino | 10 | 0.1 | 0.01 |
| 1e | H | 3-morpholino | 5 | 0.05 | 0.01 |
Data synthesized from studies on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share the 2-anilinopyridine core.
Table 2: SAR of 2,6-Disubstituted Pyridine Derivatives as Antituberculosis Agents
| Compound | R1 (at C6) | R2 (at C2-side chain) | M. tuberculosis H37Rv MIC (µg/mL) |
| 2a | Cl | Thiosemicarbazone | >128 |
| 2b | Piperidine | Thiosemicarbazone | 2 |
| 2c | Pyrrolidine | Thiosemicarbazone | 2 |
| 2d | Morpholine | Thiosemicarbazone | 8 |
| 2e | Phenoxy | Thiosemicarbazone | 16 |
Data from studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine.[1]
Table 3: SAR of 6-Methoxypyridine Derivatives as P-glycoprotein Inhibitors
| Compound | R (at C2) | P-gp Inhibition (% at 10 µM) |
| 3a | Phenyl | 55.2 |
| 3b | 4-Fluorophenyl | 62.8 |
| 3c | 4-Chlorophenyl | 68.4 |
| 3d | 4-Methoxyphenyl | 58.1 |
Data derived from studies on 6-methoxy-2-arylquinoline derivatives, highlighting the influence of the 6-methoxy group.[2]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds against a specific kinase is through an in vitro kinase assay.
-
Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and test compounds.
-
Procedure :
-
The test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The kinase and substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Bacterial Strain : Mycobacterium tuberculosis H37Rv.
-
Procedure :
-
The test compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth.
-
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change.[1]
Mandatory Visualization
References
- 1. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-Chloro-6-methoxypyridin-3-amine against known methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate
This guide provides a detailed comparison of synthetic methodologies for producing 2-Chloro-6-methoxypyridin-3-amine, a crucial building block in the development of novel therapeutics. We present a comprehensive overview of a well-established multi-step synthesis and benchmark it against a common alternative final-step reduction, offering quantitative data to inform process development and optimization.
Comparative Performance of Synthetic Methods
The following table summarizes the key quantitative metrics for the synthesis of this compound via two distinct methods. Method 1 involves a multi-step process starting from 2,6-dichloropyridine with a final metallic reduction step. Method 2 presents a common alternative, catalytic hydrogenation, for the final reduction step.
| Parameter | Method 1: Multi-Step Synthesis with Metallic Reduction | Method 2: Alternative Catalytic Hydrogenation (Final Step) |
| Starting Material | 2,6-Dichloropyridine | 2-Amino-6-methoxy-3-nitropyridine |
| Key Reagents | H₂SO₄, HNO₃, NH₄OH, NaOMe, SnCl₂·2H₂O, HCl | H₂, Palladium on Carbon (Pd/C) |
| Overall Yield | ~30-40% (calculated from intermediates) | Typically >95% (for the reduction step) |
| Purity of Final Product | High (intermediate purities are reported as >99%) | Generally high, subject to catalyst removal |
| Reaction Time | Multi-day synthesis | 2-6 hours (for the reduction step) |
| Key Advantages | Utilizes readily available starting materials. | Cleaner reaction profile, avoids heavy metal waste. |
| Key Disadvantages | Multi-step process with potential for yield loss at each stage; use of hazardous reagents and heavy metals. | Requires specialized hydrogenation equipment; potential for catalyst poisoning. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the compared synthetic methods.
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Comparison of final reduction step methodologies.
Experimental Protocols
Method 1: Multi-Step Synthesis with Metallic Reduction
This method is adapted from established patent literature and involves four key transformations.[1][2]
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained between 20-25°C.
-
Carefully add concentrated nitric acid (98%) to the mixture, ensuring the reaction temperature does not exceed 50°C.
-
Heat the resulting mixture to 100-105°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 50°C and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.
Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.
-
Add a 25% aqueous ammonia solution to the mixture.
-
Heat the reaction to 35-40°C for 2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 20°C.
-
Filter the solid product, wash with methanol, and dry to obtain 2-amino-6-chloro-3-nitropyridine.
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
Prepare a solution of sodium methoxide in methanol and cool to 15°C.
-
Add 2-amino-6-chloro-3-nitropyridine to the solution while maintaining the temperature at 15°C.
-
Warm the mixture to 25-30°C and stir for 4-5 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Filter the precipitate, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.[1]
Step 4: Metallic Reduction of 2-Amino-6-methoxy-3-nitropyridine
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid and cool the solution to 15°C.
-
Slowly add stannous chloride dihydrate to the mixture.
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours, monitoring by TLC.
-
After completion, cool the mixture to 20°C and stir for an additional hour.
-
Filter the resulting solid and dry to obtain the dihydrochloride salt of the product.
-
Neutralize the salt in water with an aqueous ammonia solution to a pH of 7.0-8.0 to precipitate the free base, this compound.[2]
Method 2: Alternative Catalytic Hydrogenation of 2-Amino-6-methoxy-3-nitropyridine
This protocol outlines a general procedure for the catalytic hydrogenation of a nitro-substituted aminopyridine, a common alternative to metallic reduction.
-
In a suitable hydrogenation vessel, dissolve 2-amino-6-methoxy-3-nitropyridine in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the mixture at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
This guide provides a foundational comparison to aid in the selection of a synthetic route for this compound. Further process optimization and scale-up considerations should be based on specific laboratory and manufacturing capabilities, as well as safety and environmental assessments.
References
comparative DFT study of the reaction mechanisms involving 2-Chloro-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of plausible reaction mechanisms involving 2-chloro-6-methoxypyridin-3-amine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] While a dedicated, comprehensive DFT study on the reaction mechanisms of this specific molecule is not extensively documented in publicly available literature, this document constructs a comparative framework based on established principles of pyridine chemistry and data from studies on analogous compounds. The insights provided herein are intended to guide researchers in predicting the reactivity and optimizing the synthesis of novel compounds derived from this compound.
The analysis focuses on two key reaction types that are of significant interest in medicinal chemistry and material science: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The comparative data presented is based on hypothetical DFT calculations, designed to illustrate the expected energetic landscapes of the reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. In this compound, the chlorine atom is situated at the 2-position (ortho to the nitrogen), making it a prime site for SNAr reactions. The electron-donating amino and methoxy groups can also influence the reaction rate and regioselectivity.
Proposed Reaction Mechanism
The SNAr reaction is proposed to proceed via a two-step mechanism involving the formation of a Meisenheimer intermediate.
Step 1: Nucleophilic Attack A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, known as the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom.
Step 2: Chloride Elimination The chloride ion is eliminated from the Meisenheimer intermediate, leading to the restoration of the aromaticity of the pyridine ring and the formation of the substituted product.
Hypothetical DFT Data
The following table summarizes the hypothetical activation energies (ΔE‡) and reaction energies (ΔErxn) for the SNAr reaction with a generic nucleophile, calculated at the B3LYP/6-311++G(d,p) level of theory in a dimethylformamide (DMF) solvent model.
| Reaction Step | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |
| Meisenheimer Complex Formation | 15.2 | -8.5 |
| Chloride Elimination | 2.1 | -25.7 |
| Overall Reaction | 15.2 | -34.2 |
Experimental Protocol: SNAr Reaction
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added the nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to 80 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines. For this compound, this reaction would involve the coupling of the chloro-substituted pyridine with another amine.
Proposed Catalytic Cycle
The Buchwald-Hartwig amination is proposed to proceed through the following key steps:
1. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.
2. Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
3. Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
Hypothetical DFT Data
The following table summarizes the hypothetical free energy barriers (ΔG‡) and reaction free energies (ΔGrxn) for the key steps in the Buchwald-Hartwig amination of this compound with a generic primary amine, calculated at the M06/def2-TZVP level of theory with a toluene solvent model.
| Catalytic Cycle Step | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |
| Oxidative Addition | 18.5 | -12.1 |
| Amine Coordination & Deprotonation | 5.3 | -2.8 |
| Reductive Elimination | 22.7 | -35.4 |
Experimental Protocol: Buchwald-Hartwig Amination
A flask is charged with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Mandatory Visualizations
Caption: Proposed SNAr reaction pathway for this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This comparative guide, based on established chemical principles and hypothetical DFT data, provides a foundational understanding of the reaction mechanisms of this compound. The provided reaction pathways for Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination suggest that this molecule is a versatile substrate for C-N bond formation. The SNAr reaction is predicted to be facile due to the ortho-positioning of the chlorine atom. The Buchwald-Hartwig amination, while requiring catalytic activation, offers a broad scope for introducing diverse amino functionalities. The presented experimental protocols offer practical starting points for synthetic explorations. It is anticipated that future experimental and computational studies will further refine our understanding of the rich chemistry of this important heterocyclic building block.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-methoxypyridin-3-amine
This document provides essential safety and logistical information for the handling and disposal of 2-Chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is a chemical compound that poses several health risks.[1][2] It is crucial to understand these hazards before handling the substance. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[1][2] | Danger [1][3] |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[1][2] | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[4][5][6] All PPE should meet approved standards (e.g., NIOSH/MSHA or European Standard EN 149).[7]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield.[7][8] | Must be worn at all times.[8] For operations outside a fume hood with splash potential, a face shield must be worn over safety goggles.[8] |
| Skin/Body Protection | Fully-buttoned, flame-resistant lab coat. | Launder contaminated clothing before reuse.[4] Ensure clothing provides full coverage. |
| Hand Protection | Compatible chemical-resistant gloves. | Wear compatible chemical-resistant gloves to prevent skin exposure.[7] For similar pyridine compounds, butyl rubber gloves are recommended, while nitrile gloves may not be suitable; always check the manufacturer's compatibility chart.[9] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when engineering controls (like fume hoods) are insufficient or during spill cleanup.[7] Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][9] |
Operational Plan: Step-by-Step Procedures
Adherence to a strict operational protocol is essential for minimizing risks associated with handling this compound.
3.1. Preparation and Handling
-
Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure Ventilation: All handling procedures must be conducted in a well-ventilated area or a properly functioning, certified laboratory chemical fume hood.[4][9]
-
Gather PPE: Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Designate a specific area for handling the chemical. Ensure that an emergency eyewash station and safety shower are readily accessible (within 10 seconds or 50 feet).[9][10]
-
Handling:
3.2. Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
4.1. First-Aid Measures In case of any exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1]
| Exposure Route | First-Aid Protocol |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[7] |
| If on Skin | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove all contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, get medical advice.[1] |
| If in Eyes | Rinse cautiously and immediately with plenty of water for several minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a poison center or doctor immediately.[1] |
| If Swallowed | Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1][4] Do NOT induce vomiting.[11] |
4.2. Spill Response Plan
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Shut off all possible sources of ignition.[4] Use non-sparking tools for cleanup.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material with sand, earth, or vermiculite.[4] Prevent spillage from entering drains or watercourses.[4]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into labeled, sealed containers for disposal.[4][7]
-
Decontamination: Clean the spill area and all equipment thoroughly.[4]
Caption: Decision-making workflow for responding to a chemical spill.
4.3. Disposal Plan Chemical waste, including the substance itself and any contaminated materials (e.g., absorbent pads, gloves, empty containers), must be treated as hazardous waste.
-
Waste Collection: Collect all waste material in suitable, closed, and clearly labeled containers.[7] Do not mix with other waste streams.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant, in accordance with all applicable local, regional, and national regulations.[3][4][10] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. biosynth.com [biosynth.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
